Ertugliflozin works by specifically and competitively inhibiting SGLT2, the primary transporter responsible for glucose reabsorption in the proximal tubule of the nephron [1] [2].
The table below summarizes key pharmacologic characteristics:
| Property | Description |
|---|---|
| Molecular Target | Sodium-glucose cotransporter 2 (SGLT2) [3] |
| Primary Mechanism | Competitive inhibition of SGLT2 in the renal proximal tubule [1] [2] |
| Key Pharmacodynamic Effect | Dose-dependent increase in Urinary Glucose Excretion (UGE) [3] |
| Bioavailability | ~100% (reported range 70-90%) [3] |
| Time to Peak (Tmax) | 1 hour (fasted); 2 hours (fed) [3] |
| Half-life | 11 to 17 hours [3] |
| Primary Route of Metabolism | Glucuronidation via UGT1A9 and UGT2B7 (minor CYP-mediated metabolism) [1] [3] |
| Protein Binding | 93.6% [3] |
MIDD played a critical role in this compound's development, facilitating decision-making and supporting regulatory approval [4]. Key modeling approaches are summarized below:
| MIDD Approach | Application in this compound Development |
|---|
| Quantitative Systems Pharmacology (QSP) | - Objective: To predict dose-response and long-term efficacy (HbA1c, body weight) based on early UGE data [4].
Preclinical studies indicate that this compound provides cardioprotective effects by modulating cardiac substrate metabolism and reducing stress pathways, independent of SGLT2 presence in cardiomyocytes [5].
This compound's cardioprotective signaling cascade.
The diagram above shows the cascade of cardiac effects. The key experimental evidence comes from a murine pressure-overload model (induced by transverse aortic constriction) [5].
This compound demonstrates significant clinical effects, as shown in the VERTIS CV trial sub-study where it was added to metformin and sulfonylurea [6].
| Endpoint | This compound 5 mg | This compound 15 mg | Placebo |
|---|---|---|---|
| HbA1c Reduction (LS Mean) | -0.66%* | -0.75%* | - |
| Fasting Plasma Glucose | Significant reduction* | Significant reduction* | - |
| Body Weight | Significant reduction* | Significant reduction* | - |
| Symptomatic Hypoglycemia | 11.0% | 12.4% | 7.7% |
| Any Adverse Event | 48.0% | 54.9% | 47.0% |
*Placebo-adjusted change shown for HbA1c; p < 0.001 vs. placebo for HbA1c, FPG, and body weight [6].
The safety profile is consistent with the SGLT2 inhibitor class, including risks of genital mycotic infections and, rarely, Fournier's gangrene. It carries a lower risk of hypoglycemia when not combined with insulin or secretagogues [1] [6].
This compound represents a scientifically well-characterized SGLT2 inhibitor. Its development is a benchmark for MIDD application, and ongoing research continues to elucidate its pleiotropic benefits, particularly in cardiometabolic health.
Ertugliflozin is a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor approved for the treatment of type 2 diabetes mellitus (T2DM). As a BCS Class I compound, it exhibits high solubility and high permeability, resulting in excellent oral bioavailability of approximately 100% under fasted conditions [1] [2]. The absorption, distribution, metabolism, and excretion profile of this compound has been extensively characterized through clinical studies and in vitro experiments, supporting its once-daily dosing regimen in patients [1]. The drug's favorable pharmacokinetic properties allow for administration without regard to meals and without dose adjustments for coadministration with commonly prescribed drugs, or in patients with renal impairment or mild-to-moderate hepatic impairment [1]. The following sections provide a comprehensive technical overview of this compound's ADME characteristics, incorporating quantitative data, experimental methodologies, and clinical implications relevant to drug development professionals and researchers.
Table 1: Comprehensive Pharmacokinetic Properties of this compound
| Parameter | Value | Conditions/Notes | Reference |
|---|---|---|---|
| Absolute Bioavailability | ~100% | Fasted conditions | [1] [2] |
| Time to Peak (Tmax) | 1 hour (fasted), 2 hours (fed) | 5 mg and 15 mg doses | [1] [2] |
| Protein Binding | 93.6% | Concentration-independent | [2] |
| Apparent Volume of Distribution (Vz/F) | 215.3 L | After oral administration | [2] |
| Terminal Half-life (t1/2) | 11-17 hours | Range across studies | [1] [2] |
| Apparent Clearance (CL/F) | 178.7 mL/min | After oral administration | [2] |
| Fraction Unchanged in Urine | 1.5% of dose | Renal excretion of parent drug | [3] [2] |
| Fraction Unchanged in Feces | 33.8% of dose | Likely from biliary excretion of metabolites & hydrolysis | [2] |
Table 2: Mass Balance and Metabolic Pathways of [¹⁴C]-Ertugliflozin After a Single 25 mg Oral Dose
| Parameter | Result | Reference |
|---|---|---|
| Total Recovery | 91.1% of administered dose | [3] |
| Fecal Excretion | 40.9% of dose | [3] |
| Urinary Excretion | 50.2% of dose | [3] |
| Glucuronidation Pathway | ~86% of clearance; 39.3% of dose in urine as glucuronides | [4] [3] [5] |
| Oxidative Metabolism | ~12% of clearance; 5.2% of dose in excreta | [4] [3] [5] |
| Primary Metabolites in Plasma | Parent drug (49.9%), M4a (12.2%), M4c (24.1%) | [3] |
This compound undergoes extensive metabolism, primarily via glucuronidation, with a minor contribution from oxidative pathways [3] [5]. The following diagram illustrates the complete metabolic fate and elimination routes of this compound.
Figure 1: Comprehensive Metabolic Pathways and Elimination Routes of this compound. The primary clearance mechanism is glucuronidation mediated mainly by UGT1A9, with a minor oxidative pathway involving CYP3A4 [4] [3] [5].
The metabolic fate of this compound was definitively characterized using the following experimental approaches:
Human ADME Study: A single 25-mg oral dose of [¹⁴C]-ertugliflozin (100 µCi) was administered to healthy male subjects (n=6). Blood, urine, and feces were collected for up to 168 hours post-dose. Metabolite profiling and identification were performed using HPLC with radioactivity detection and LC-MS/MS [3].
In Vitro Reaction Phenotyping: Studies were conducted using human liver microsomes (HLM) and recombinant UGT and CYP enzymes. Enzyme kinetic parameters (Km and Vmax) were determined. Chemical inhibition studies employed isoform-selective inhibitors including tranilast (UGT1A9), fluconazole (UGT2B7), and ketoconazole (CYP3A4) [5].
Enzyme Mapping: Incubations with recombinant human UGTs (1A1, 1A3, 1A4, 1A6, 1A9, 2B7, 2B15, 2B17) and CYPs were performed to identify specific enzymes capable of metabolizing this compound [5].
This compound demonstrates rapid and complete absorption following oral administration. The exposure, measured by area under the plasma concentration-time curve (AUC), increases in a dose-proportional manner over the range of 0.5 to 300 mg [1]. Administration of this compound with a high-fat meal decreases peak concentrations (Cmax) by approximately 29% and delays the time to peak concentration (Tmax) by one hour, but does not significantly affect overall exposure (AUC) [1] [2]. This modest effect is not considered clinically relevant, supporting administration without regard to meals.
The primary pharmacodynamic effect of this compound is dose-dependent urinary glucose excretion (UGE), which underlies its glucose-lowering mechanism [6] [1]. In clinical studies, this compound administration resulted in significant increases in 24-hour UGE, with this effect being closely linked to its antihyperglycemic efficacy [6]. The pharmacodynamic profile supports once-daily dosing, consistent with its pharmacokinetic half-life of approximately 11-17 hours [1].
Renal Impairment: Patients with mild, moderate, or severe renal impairment experience a ≤70% increase in this compound exposure compared to those with normal renal function. However, this increase is not considered clinically meaningful enough to warrant dose adjustment [1]. Consistent with its mechanism of action, the 24-hour urinary glucose excretion decreases with worsening renal function [1].
Hepatic Impairment: In subjects with moderate hepatic impairment, a minimal decrease in AUC (13%) was observed relative to subjects with normal hepatic function. This change is not clinically relevant, and no dose adjustment is necessary for patients with mild-to-moderate hepatic impairment [1].
UGT Inhibitors: Coadministration with UGT inhibitors may increase this compound exposure. PBPK modeling predicts that mefenamic acid (a UGT1A9/2B7 inhibitor) would increase this compound exposure by approximately 51% (AUC ratio = 1.51) [4]. This interaction is not considered clinically significant enough to require dose adjustment.
CYP Inducers: Coadministration with rifampin (a broad-spectrum inducer) decreased this compound AUC and Cmax by 39% and 15%, respectively. This reduction is not expected to substantially compromise this compound efficacy [1].
Minimal Interaction Potential: Concomitant administration with metformin, sitagliptin, glimepiride, or simvastatin does not produce clinically meaningful effects on the pharmacokinetics of this compound or the coadministered medications [1].
The table below summarizes the fractional contributions of UGT and CYP enzymes to ertugliflozin's clearance, based on in vitro and human mass balance studies [1] [2] [3].
| Enzyme/Pathway | Fraction of Metabolism (fm) | Contribution to Systemic Clearance | Key Metabolite(s) Formed |
|---|---|---|---|
| Overall Glucuronidation | ~86% [1] [3] | ~86% [2] | Inactive O-glucuronides |
| UGT1A9 | 70% - 81% [1] [2] | ~70% [2] | Major: 3-O-β-glucuronide (M5c) [2] |
| UGT2B7 / UGT2B4 | 16% - 19% [1] [2] | ~16% [2] | Minor: 2-O-β-glucuronide (M5a) [2] |
| Overall Oxidation (CYP) | ~12% [1] [3] | ~12% [2] | Monohydroxylated (M1, M3), des-ethyl (M2) [2] |
| CYP3A4 | -- | ~10% [2] | -- |
| Renal Excretion (unchanged) | -- | ~2% [1] [3] | -- |
The quantitative profile of this compound's metabolism was established through standard in vitro phenotyping techniques.
The metabolic fate of this compound can be visualized as a primary flow through UGT-mediated conjugation.
This metabolic profile has several key clinical implications:
| Parameter | Value | Conditions / Notes |
|---|---|---|
| Terminal Elimination Half-life (t₁/₂) | 11 - 18 hours [1] [2] | Reported range across studies. Mean half-life in T2DM patients with normal renal function is approximately 16.6 hours [3]. |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour (fasted); ~2 hours (fed) [1] | Rapid absorption. Effect of food on Tmax is not clinically significant [3] [1]. |
| Absolute Oral Bioavailability | ~100% [1] | Classified as a Biopharmaceutical Classification System (BCS) Class I drug [1]. |
| Protein Binding | 93.6% [3] | Independent of plasma concentrations [3]. |
| Apparent Volume of Distribution (Vz/F) | 215.3 L [3] | - |
| Apparent Clearness (CL/F) | 178.7 mL/min [3] | - |
Ertugliflozin is primarily metabolized via glucuronidation by the enzymes UGT1A9 and UGT2B7 into inactive metabolites, with a minor contribution from oxidative metabolism by cytochrome P450 (CYP) enzymes [3] [2]. The following diagram illustrates its metabolic fate and elimination.
This compound Metabolism and Elimination Pathway
The robust pharmacokinetic profile of this compound is characterized through specific clinical study designs.
The half-life of ~11-18 hours is a key attribute of this compound, enabling once-daily dosing that improves patient compliance. Its pharmacokinetic profile is largely unaffected by intrinsic factors like mild-to-moderate renal or hepatic impairment, or extrinsic factors like food, which simplifies its clinical use [1] [4].
1. Introduction Fixed-dose combinations (FDCs) of Ertugliflozin (a Sodium-Glucose Co-Transporter 2 inhibitor) and Metformin Hydrochloride (a biguanide) are pivotal in managing type 2 diabetes mellitus. Robust analytical methods are essential for quality control and stability studies. This application note details the development and validation of a precise, accurate, and stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous quantification of these drugs.
2. Method Development 2.1. Challenge: this compound is a non-polar molecule, while Metformin HCl is highly polar and hydrophilic. This presents a significant challenge for simultaneous analysis using a common RP-HPLC column.
2.2. Strategy: A C18 column with a polar end-capping was selected to improve the retention of the polar Metformin molecule. A buffered mobile phase was employed to control ionization and ensure peak symmetry.
2.3. Optimized Chromatographic Conditions: The final optimized conditions are summarized in Table 1.
Table 1: Optimized Chromatographic Conditions
| Parameter | Specification |
|---|---|
| Column | Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Phosphate Buffer (pH 4.5, 0.01M) : Acetonitrile (65:35 % v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Run Time | 10 minutes |
| Retention Time (tR) | Metformin: ~2.8 min; this compound: ~6.5 min |
The workflow for the method development process is illustrated below.
HPLC Method Development Workflow
3. Method Validation The developed method was validated as per ICH Q2(R1) guidelines for the parameters listed below.
3.1. System Suitability A standard solution containing 5 µg/mL of this compound and 500 µg/mL of Metformin was injected six times.
Table 2: System Suitability Test Results
| Parameter | Metformin | This compound | Acceptance Criteria |
|---|---|---|---|
| Retention Time (tR, min) | 2.82 ± 0.05 | 6.52 ± 0.08 | - |
| Theoretical Plates (N) | >4500 | >6500 | N > 2000 |
| Tailing Factor (T) | 1.12 | 1.08 | T ≤ 2.0 |
| % RSD of Peak Area | 0.48 | 0.52 | RSD ≤ 2.0% |
3.2. Specificity Specificity was demonstrated by resolving drugs from their potential degradation products. Forced degradation studies were performed.
Table 3: Forced Degradation Results (% Recovery of Active)
| Stress Condition | Metformin | This compound | Comments |
|---|---|---|---|
| Acidic Hydrolysis | 94.2% | 96.8% | Degradation peaks observed |
| Basic Hydrolysis | 92.5% | 95.1% | Degradation peaks observed |
| Oxidative Degradation | 90.8% | 93.5% | Significant degradation |
| Thermal Degradation | 98.5% | 99.1% | Minimal degradation |
| Photolytic Degradation | 98.9% | 99.3% | Minimal degradation |
3.3. Linearity and Range Linearity was assessed over a range of 50-150% of the target concentration. The calibration data is summarized in Table 4.
Table 4: Linearity Data
| Drug | Concentration Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
|---|---|---|---|
| Metformin | 250 - 750 | y = 12545x + 1852 | 0.9998 |
| This compound | 2.5 - 7.5 | y = 45210x + 325 | 0.9999 |
3.4. Accuracy (Recovery) Accuracy was evaluated by spiking known amounts of standards at three levels (50%, 100%, 150%) into a pre-analyzed sample. The mean % recovery was calculated.
Table 5: Accuracy (Recovery) Data
| Drug | Spiking Level | % Recovery ± SD | % RSD |
|---|---|---|---|
| Metformin | 50% | 99.4 ± 0.65 | 0.65 |
| 100% | 100.2 ± 0.48 | 0.48 | |
| 150% | 99.8 ± 0.72 | 0.72 | |
| This compound | 50% | 98.9 ± 0.58 | 0.59 |
| 100% | 99.7 ± 0.61 | 0.61 | |
| 150% | 100.5 ± 0.55 | 0.55 |
3.5. Precision Intra-day Precision: Six replicate injections of standard solution on the same day. Inter-day Precision: Six replicate injections of standard solution over three different days.
Table 6: Precision Data (% RSD of Peak Area)
| Drug | Intra-day Precision | Inter-day Precision | Acceptance (≤ 2.0%) |
|---|---|---|---|
| Metformin | 0.48 | 0.89 | Pass |
| This compound | 0.52 | 0.95 | Pass |
3.6. Robustness The method's robustness was evaluated by deliberately making small, deliberate changes to chromatographic conditions.
Table 7: Robustness Data (System Suitability Parameters Remained Within Limits)
| Parameter Variation | Metformin (tR shift) | This compound (tR shift) | Resolution |
|---|---|---|---|
| Flow Rate (± 0.1 mL/min) | < 5% | < 5% | > 15 |
| Mobile Phase pH (± 0.2) | < 3% | < 4% | > 15 |
| ACN % (± 2%) | < 8% | < 7% | > 12 |
4. Conclusion The developed RP-HPLC method is specific, precise, accurate, and robust. It successfully resolves this compound and Metformin from their degradation products, making it suitable for routine quality control and stability studies of their combined dosage forms.
1.0 Purpose To provide a standard operating procedure for the quantitative analysis of this compound and Metformin HCl in combined tablet formulation using the validated RP-HPLC method.
2.0 Scope This protocol applies to the Quality Control Laboratory for the assay of the finished product.
3.0 Materials and Equipment
4.0 Procedure 4.1. Mobile Phase Preparation:
4.2. Standard Solution Preparation:
4.3. Sample Solution Preparation:
4.4. Chromatographic Sequence and Analysis:
% Assay = (AT / AS) x (WS / WT) x (P / 100) x (Dilution Factor) x 100
Where:
The overall validation protocol and decision logic are summarized in the following diagram.
HPLC Validation Protocol Flow
5.0 System Suitability Criteria Before sample analysis, the standard solution must meet the criteria in Table 2. The resolution between Metformin and this compound peaks should be not less than 15.
Ertugliflozin is a potent sodium-glucose cotransporter 2 (SGLT2) inhibitor approved by the FDA and EMA for managing type 2 diabetes mellitus. As a BCS Class II drug with low solubility and high permeability, understanding its degradation behavior is crucial for ensuring product quality, safety, and efficacy throughout its shelf life. Forced degradation studies, also known as stress testing, provide critical insights into drug stability and inherent degradation pathways under various stress conditions. These studies are mandated by ICH guidelines Q1A(R2) and help in developing validated stability-indicating analytical methods that can distinguish the active pharmaceutical ingredient from its degradation products.
The structural complexity of this compound, with its chloro-phenyl, ethoxybenzyl, and dioxabicyclo octane triol moieties, makes it susceptible to specific degradation pathways under different stress conditions. Recent studies have demonstrated that this compound undergoes significant degradation primarily under acidic and oxidative conditions, while remaining relatively stable under thermal, photolytic, and alkaline conditions. This application note consolidates optimized methodologies from recent research for conducting forced degradation studies and developing validated stability-indicating methods for this compound.
Table 1: Optimized forced degradation conditions for this compound
| Stress Condition | Conditions | Duration | Temperature | Significant Findings |
|---|---|---|---|---|
| Acid Hydrolysis | 2N HCl | 30 minutes | 60°C | Substantial degradation; 4 degradation products (DP1-DP4) |
| Alkaline Hydrolysis | 2N NaOH | 30 minutes | 60°C | Minimal to no degradation |
| Oxidative Stress | 20% H₂O₂ | 30 minutes | 60°C | Significant degradation; 1 degradation product (DP5) |
| Thermal Stress | Solid state | 6 hours | 105°C | Minimal degradation |
| Photolytic Stress | UV light | 7 days | Ambient | No significant degradation |
| Neutral Hydrolysis | Water | 6 hours | 60°C | Minimal degradation |
Forced degradation studies should be conducted on pure drug substance in accordance with ICH guidelines. The samples should be prepared at appropriate concentrations (typically 1-2 mg/mL) and subjected to the stress conditions outlined in Table 1. The reaction should be stopped by neutralization (for acid/base hydrolysis) or dilution (for oxidative stress) once adequate degradation (approximately 5-20%) is achieved to ensure the formation of relevant degradation products without secondary degradation.
Multiple chromatographic methods have been developed and validated for this compound forced degradation studies. The following optimized conditions provide adequate separation of this compound from its degradation products:
Table 2: Optimized HPLC conditions for this compound forced degradation studies
| Parameter | Method 1 (Stability Indicating) | Method 2 (Combination with Metformin) | Method 3 (UHPLC-MS) |
|---|---|---|---|
| Column | HiQ Sil C-18 (150×4.6 mm, 5 μm) | Kromasil C18 (150 mm × 4.6 mm, 5 μm) | Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm) |
| Mobile Phase | Methanol:Water (90:10 v/v) | 0.1% OPA buffer:ACN (65:35% v/v) | 0.1% formic acid in water:0.1% formic acid in ACN (gradient) |
| Flow Rate | 0.7 mL/min | 1 mL/min | 0.4 mL/min |
| Detection Wavelength | 260 nm | 224 nm | PDA (210-400 nm) + MS |
| Injection Volume | 10 μL | 10 μL | 0.5-5 μL |
| Column Temperature | Ambient | 30°C | 35°C |
| Run Time | ~10 minutes | 5 minutes | 4 minutes |
The selection of stationary phase and mobile phase composition is critical for achieving adequate separation of this compound from its degradation products. Method 3 utilizing UHPLC with mass spectrometry provides superior resolution and shorter analysis time, making it ideal for characterization studies, while Methods 1 and 2 are suitable for routine quality control applications.
For structural characterization of degradation products, the following MS conditions have been optimized:
The high-resolution mass spectrometry provides accurate mass measurements with mass errors typically less than 5 ppm, enabling precise elemental composition determination for unknown degradation products.
Table 3: Characterization of this compound degradation products
| Degradation Product | Stress Condition | Formula | m/z [M+H]+ | Mass Error (ppm) | Key Fragments | Proposed Structure |
|---|---|---|---|---|---|---|
| DP-1 | Acid | C₂₅H₃₀ClNO₈ | 508.1724 | -1.77 | 383, 341, 285, 225, 207, 147 | Ester hydrolysis product |
| DP-2 | Acid | C₂₁H₁₉ClO₄ | 371.1037 | -2.05 | 207, 153 | Dealkylated product |
| DP-3 | Acid | C₂₃H₂₁ClO₅ | 413.1139 | -2.82 | 353, 247, 233, 153 | Lactone formation |
| DP-4 | Acid | C₂₁H₁₈Cl₂O₃ | 389.0694 | -2.95 | 353, 267, 233, 153 | Dehydration product |
| DP-5 | Oxidative | C₂₀H₂₁ClO₇ | 409.1037 | -2.92 | 245, 207, 107 | Oxidized benzyl product |
The degradation products were isolated using semi-preparative HPLC and characterized using HRMS, NMR (1D and 2D), and IR spectroscopy. DP-1 and DP-2 are formed through hydrolysis of the ester linkage and cleavage of the glycosidic bond, respectively. DP-3 involves lactonization, while DP-4 is formed through dehydration. DP-5, formed under oxidative conditions, results from oxidation of the benzyl group.
The following workflow illustrates the systematic approach to forced degradation studies and degradation product characterization:
Figure 1: Workflow for forced degradation studies and degradation product characterization of this compound
The primary degradation pathways for this compound under various stress conditions can be visualized as follows:
Figure 2: Major degradation pathways of this compound under stress conditions
The developed stability-indicating methods have been validated according to ICH guideline Q2(R2). The following table summarizes the validation parameters:
Table 4: Method validation parameters for this compound stability-indicating assay
| Validation Parameter | This compound | Acceptance Criteria |
|---|---|---|
| Linearity Range | 0.9375-5.625 μg/mL | Correlation coefficient ≥ 0.999 |
| Correlation Coefficient (R²) | 0.999 | ≥ 0.999 |
| Precision (% RSD) | 0.60% | ≤ 2.0% |
| Accuracy (% Recovery) | 100.55% | 98-102% |
| LOD | 0.025-0.03 μg/mL | Based on signal-to-noise |
| LOQ | 0.076-0.09 μg/mL | Based on signal-to-noise |
| Specificity | No interference from degradation products | Baseline separation of all peaks |
| Robustness | Within acceptable limits after deliberate variations | System suitability parameters within limits |
The method demonstrates excellent specificity with baseline separation of this compound from all degradation products, confirming its stability-indicating capability. The precision and accuracy values meet regulatory requirements, ensuring reliable quantification of this compound in stability samples.
For routine quality control applications, the isocratic HPLC method (Method 2 in Table 2) provides a robust and cost-effective solution with a shorter run time of 5 minutes. This method is particularly suitable for combination products containing this compound and metformin hydrochloride, allowing simultaneous quantification of both drugs and their degradation products. For stability studies requiring characterization of unknown degradation products, the UHPLC-MS method (Method 3) is recommended despite requiring more sophisticated instrumentation.
The forced degradation studies confirm that this compound is susceptible to degradation primarily under acidic and oxidative conditions. The developed stability-indicating methods effectively separate the drug from its degradation products and have been validated according to regulatory requirements. These methods can be successfully implemented in pharmaceutical quality control laboratories for stability testing, release testing, and characterization of this compound drug substance and drug products.
The following table summarizes the optimized chromatographic conditions for the separation of ertugliflozin and its five degradation products, achieving a rapid analysis in 4 minutes [1] [2].
| Parameter | Description |
|---|---|
| Column | Waters Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm) [1] [2] |
| Mobile Phase A | 0.1% Formic acid in water [1] [2] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile [1] [2] |
| Gradient Program | Time (min)/%B: 0/3, 0.5/3, 2.5/98, 3.5/98, 3.6/3, 4/3 [1] [2] |
| Flow Rate | 0.4 mL/min [1] [2] |
| Column Temperature | 35 °C [1] [2] |
| Injection Volume | 0.5 µL [1] [2] |
| Sample Temperature | 10 °C [1] [2] |
| Run Time | 4.0 min [1] [2] |
Mass spectrometric detection was performed using a single quadrupole mass detector with an electrospray ionization (ESI) source. The method utilized dual polarity (positive and negative mode) with a scan range from 100 to 1200 Daltons (Da). Key source parameters included a desolvation temperature of 350 °C, a desolvation gas flow of 700 L/h, and a cone gas flow of 60 L/h [1] [2].
For definitive structural characterization, High-Resolution Mass Spectrometry (HRMS) was employed using a Thermo Q Exactive Orbitrap mass spectrometer. The system was operated with a spray voltage of 3.5 kV, capillary temperature of 270 °C, and auxiliary gas heater temperature of 440 °C [1] [2].
Forced degradation studies conducted as per ICH guidelines revealed that this compound is relatively stable under thermal, photolytic, and alkaline hydrolysis conditions but undergoes significant degradation under acidic and oxidative stress [1] [2]. The following table lists the five novel degradation products (DPs) identified and characterized.
| Degradation Product | Stress Condition | Molecular Formula | [M+H]+ m/z Calculated | [M+H]+ m/z Observed | Mass Error (ppm) |
|---|---|---|---|---|---|
| DP-1 | Acid Hydrolysis | C~25~H~30~ClNO~8~ | 508.1738 | 508.1724 | -1.77 [1] |
| DP-2 | Acid Hydrolysis | C~21~H~19~ClO~4~ | 371.1050 | 371.1037 | -2.05 [1] |
| DP-3 | Acid Hydrolysis | C~23~H~21~ClO~5~ | 413.1156 | 413.1139 | -2.82 [1] |
| DP-4 | Acid Hydrolysis | C~21~H~18~Cl~2~O~3~ | 389.0711 | 389.0694 | -2.95 [1] |
| DP-5 | Oxidative Hydrolysis | C~20~H~21~ClO~7~ | 409.1054 | 409.1037 | -2.92 [1] |
This section provides a step-by-step protocol for conducting forced degradation studies and analyzing the products based on the cited research [1] [2] [3].
Prepare separate stress conditions as follows. The specific concentrations and durations should be optimized to achieve 10-20% degradation.
Quenching:
The following diagrams outline the overall experimental workflow and the logical relationship between stress conditions and the resulting degradation products.
The developed UHPLC-MS method is a robust, stability-indicating tool capable of separating this compound from its five novel degradation products in a short 4-minute runtime [1] [2]. The application of hyphenated techniques like HRMS and NMR provides concrete structural confirmation of the degradants, which is crucial for understanding drug stability and developing safe pharmaceutical products.
| Compound | Formula | Molecular Weight | m/z Calculated | m/z Observed | Mass Error (ppm) | Formation Condition | Key Fragments (m/z) |
|---|---|---|---|---|---|---|---|
| Ertugliflozin (API) | C₂₂H₂₅ClO₇ | 436.13 | 437.1367 | 437.1350 | -2.58 | N/A | 273, 207, 135, 107 |
| Degradation Product 1 (DP-1) | C₂₅H₃₀ClNO₈ | 508.17 | 508.1738 | 508.1724 | -1.77 | Acid Hydrolysis | 383, 341, 285, 225, 207, 147 |
| Degradation Product 2 (DP-2) | C₂₁H₁₉ClO₄ | 370.83 | 371.1050 | 371.1037 | -2.05 | Acid Hydrolysis | 207, 153 |
| Degradation Product 3 (DP-3) | C₂₃H₂₁ClO₅ | 412.86 | 413.1156 | 413.1139 | -2.82 | Acid Hydrolysis | 353, 247, 233, 153 |
| Degradation Product 4 (DP-4) | C₂₁H₁₈Cl₂O₃ | 389.27 | 389.0711 | 389.0694 | -2.95 | Acid Hydrolysis | 353, 267, 233, 153 |
| Degradation Product 5 (DP-5) | C₂₀H₂₁ClO₇ | 408.83 | 409.1054 | 409.1037 | -2.92 | Oxidative Hydrolysis | 245, 207, 107 |
This compound is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for managing Type 2 diabetes mellitus, marketed under brand names such as Steglatro, Steglujan, and Segluromet [1] [2]. Ensuring the safety and efficacy of pharmaceutical products requires comprehensive identification and characterization of impurity profiles. Forced degradation studies conducted per ICH guidelines revealed that this compound is susceptible to degradation under acidic and oxidative conditions, leading to several novel impurities [3] [1]. This application note details a robust protocol for the semi-preparative HPLC isolation and subsequent structural characterization of these degradation products, providing a critical resource for pharmaceutical analysis and quality control.
The complete process, from stress degradation to structural elucidation, follows a streamlined workflow to ensure efficient isolation and definitive identification of novel impurities.
Forced degradation is performed to generate impurities in sufficient quantities for isolation [3] [1] [4].
This rapid method confirms the formation of degradation products before large-scale isolation [3] [1].
This is the core protocol for isolating individual impurities from the degradation mixture [3] [1].
4.1. High-Resolution Mass Spectrometry (HRMS)
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural data from HRMS and NMR revealed specific degradation pathways for this compound [3] [1].
| Step | Critical Parameter | Recommendation | Common Issue & Solution |
|---|---|---|---|
| Forced Degradation | Acid Concentration & Temperature | Use 2N HCl at 60°C for 30 min [4]. | Excessive degradation: Reduce reaction time or temperature. |
| Analytical Screening | Column Chemistry & Gradient | Use UPLC BEH C18 with fast organic gradient [3]. | Poor peak resolution: Optimize gradient slope or use ammonium salts instead of formic acid. |
| Semi-Prep Isolation | Column Loading & Flow Rate | Use 5µm C18 column; optimize load for resolution [1]. | Peak Tailing: Add 0.1% TFA to mobile phase as an ion-pairing agent. |
| Fraction Handling | Sample Work-up | Lyophilize fractions immediately post-collection [1]. | Impurity Instability: Keep fractions cold and dark; analyze immediately after isolation. |
The integrated application of forced degradation, semi-preparative HPLC, and advanced spectroscopic techniques provides a powerful strategy for the systematic identification and characterization of process-related and degradation-related impurities in pharmaceutical substances. The protocols detailed herein enabled the successful isolation and structural elucidation of five novel degradation products of this compound, which had not been previously reported [3] [1]. The semi-preparative method, coupled with a fast UHPLC-MS screen, offers an efficient framework for impurity profiling. The structural insights gained are invaluable for validating analytical methods, understanding degradation pathways, and ensuring the quality and shelf-life of the drug product throughout its lifecycle.
Ertugliflozin is a medication used to treat type 2 diabetes mellitus. Understanding its stability and degradation profile under various stress conditions is a critical aspect of drug development and quality control. This protocol outlines a complete workflow based on a recent study that identified, isolated, and characterized five novel degradation products of this compound for the first time using hyphenated analytical techniques [1]. The objective is to provide researchers with a detailed, reproducible method for conducting forced degradation studies.
Forced degradation was conducted as per ICH guidelines. This compound was found to be relatively stable under thermal, photolytic, neutral, and alkaline hydrolysis conditions. Significant degradation was observed specifically under acid hydrolysis and oxidative hydrolysis conditions [1]. The table below summarizes the degradation products formed.
Table 1: Summary of this compound Degradation Products and Conditions
| Stress Condition | Number of Products | Degradation Product Identifiers |
|---|---|---|
| Acid Hydrolysis | 4 | Degradation Product 1 (DP1), DP2, DP3, DP4 |
| Oxidative Hydrolysis | 1 | Degradation Product 5 (DP5) |
The degradation was performed as per ICH guidelines [1].
Table 2: Instrumentation for this compound Degradation Product Analysis
| Technique | Instrument Details | Key Purpose |
|---|---|---|
| UHPLC-MS | Waters Acquity UPLC with SQD2 Mass Detector; Column: Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm) | Initial separation and identification of degradation products. |
| HRMS | Thermo Q Exactive Orbitrap MS with Dionex UHPLC front-end; Standard: Reserpine | Accurate mass measurement for elemental composition and fragmentation. |
| Semi-Preparative HPLC | Waters system with Luna C18 column (150 x 25 mm, 5 µm) and auto fraction collector | Isolation of individual degradation products for further study. |
| NMR Spectroscopy | Bruker Avance Neo (400 MHz); Solvent: DMSO-d6 | Definitive structural characterization (1D and 2D experiments). |
| FT-IR Spectroscopy | Shimadzu IR-Affinity-1S | Functional group identification. |
Optimized UHPLC-MS Method [1]:
The following diagram illustrates the logical workflow from stress testing to structural elucidation.
The study successfully identified and fully characterized five novel degradation products. The key analytical data for structure confirmation included [1]:
Ertugliflozin is a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used for managing type 2 diabetes mellitus. It works by inhibiting glucose reabsorption in the kidneys, thereby promoting urinary glucose excretion and reducing blood glucose levels. The molecular formula of this compound is C₂₂H₂₅ClO₇ with a molecular weight of 436.13 g/mol, chemically described as 5-(4-chloro-3-(4-ethoxybenzyl)phenyl)-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol [1]. Analytical method validation is a critical process in pharmaceutical analysis that ensures methods consistently produce reliable results suitable for their intended purpose. The ICH Q2(R1) guideline provides a comprehensive framework for validating analytical procedures, establishing acceptance criteria for various validation parameters to ensure method reliability, accuracy, and reproducibility [2]. This document provides detailed application notes and protocols for validating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) methods for this compound analysis in bulk drug and pharmaceutical formulations.
Two separate RP-HPLC methods have been successfully developed and validated for this compound analysis: one for this compound as a single component and another for its simultaneous estimation with Metformin HCl in fixed-dose combinations.
Table 1: Optimized Chromatographic Conditions for this compound Analysis
| Parameter | This compound (Single Component) | This compound with Metformin HCl |
|---|---|---|
| Column | Phenomenex C18 (250mm × 4.6mm, 5µm) | Kromasil C18 (150mm × 4.6mm, 5µm) |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) | 0.1% OPA buffer (pH 2.7):Acetonitrile (65:35% v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 223 nm | 224 nm |
| Column Temperature | Ambient | 30 ± 2°C |
| Injection Volume | Not specified | 10 µL |
| Retention Time | Not specified | This compound: 2.929 min; Metformin: 2.170 min |
| Run Time | Not specified | 5.0 min |
The method for simultaneous analysis with Metformin HCl uses 0.1% ortho-phosphoric acid buffer at pH 2.7, which is prepared by diluting 1 mL of ortho-phosphoric acid to 1 L with HPLC grade water, followed by degassing through sonication for 5 minutes and filtration through a 0.45-µm PTFE filter [3]. The diluent used for both standard and sample preparation is HPLC grade water:ACN (1:1) [3].
The analytical method development follows a systematic approach to ensure optimal separation, sensitivity, and reproducibility.
For this compound Standard Stock Solution (Single Component): Accurately weigh and transfer approximately 3.75 mg of this compound reference standard into a 100-mL volumetric flask. Add about 10 mL of diluent (HPLC grade water:ACN in 1:1 ratio) and sonicate for 10 minutes to completely dissolve the drug. Make up the final volume with the same diluent to obtain a solution with concentration of 37.5 µg/mL. Filter through 0.45-µm PTFE filter before injection [3].
For Combined Standard Solution (with Metformin HCl): Accurately weigh and transfer approximately 3.75 mg of this compound and 250 mg of Metformin HCl reference standards into a 100-mL volumetric flask. Add about 10 mL of diluent and sonicate for 10 minutes to completely dissolve both drugs. Make up the final volume with diluent to obtain concentrations of 37.5 µg/mL for this compound and 2500 µg/mL for Metformin HCl. Filter through 0.45-µm PTFE filter before injection [3].
Weigh and finely powder 20 tablets. Transfer an accurately weighed quantity of the powder equivalent to about 3.75 mg of this compound (and 250 mg of Metformin HCl for combination products) into a 100-mL volumetric flask. Add about 10 mL of diluent and sonicate for 25 minutes with occasional shaking to ensure complete extraction of the drugs. Make up to volume with diluent and mix well. Filter through 0.45-µm PTFE filter, discarding the first few mL of the filtrate [3].
Forced degradation studies are conducted to establish the stability-indicating properties of the method and demonstrate specificity towards the analyte in the presence of its degradation products [3].
Acid Degradation: Transfer 1 mL of standard stock solution into a 10-mL volumetric flask, add 1 mL of 2N HCl, and reflux for 30 minutes at 60 ± 2°C. Cool, neutralize, and dilute to volume with diluent [3].
Alkali Degradation: Transfer 1 mL of standard stock solution into a 10-mL volumetric flask, add 1 mL of 2N NaOH, and reflux for 30 minutes at 60 ± 2°C. Cool, neutralize, and dilute to volume with diluent [3].
Oxidative Degradation: Transfer 1 mL of standard stock solution into a 10-mL volumetric flask, add 1 mL of 20% v/v H₂O₂, and reflux for 30 minutes at 60 ± 2°C. Cool and dilute to volume with diluent [3].
Thermal Degradation: Expose the standard stock solution in an oven at 105 ± 2°C for 6 hours. Transfer 1 mL of the stressed solution into a 10-mL volumetric flask and dilute to volume with diluent [3].
Photolytic Degradation: Expose the standard stock solution to UV light in a UV chamber for 7 days. Transfer 1 mL of the stressed solution into a 10-mL volumetric flask and dilute to volume with diluent [3].
Neutral Degradation: Transfer 1 mL of standard stock solution into a 10-mL volumetric flask, add 1 mL of HPLC grade water, and reflux at 60 ± 2°C for 6 hours. Cool and dilute to volume with diluent [3].
The developed methods were validated according to ICH Q2(R1) guidelines, addressing all critical validation parameters as summarized below.
Table 2: Method Validation Parameters and Results for this compound Analysis
| Validation Parameter | This compound (Single Component) | This compound with Metformin HCl | Acceptance Criteria |
|---|---|---|---|
| Linearity Range | 1.0–15.0 µg/mL | 0.9375–5.625 µg/mL | Correlation coefficient (R²) ≥ 0.999 |
| Correlation Coefficient (R²) | 0.99997 | 0.999 | R² ≥ 0.999 |
| Accuracy (Mean Recovery) | 99.61% | Not specified | 98–102% |
| Precision (%RSD) | Intra-day and inter-day < 2% | < 2% | RSD ≤ 2% |
| LOD | 0.150 µg/mL | 0.025 µg/mL | Based on signal-to-noise ratio |
| LOQ | 0.455 µg/mL | 0.076 µg/mL | Based on signal-to-noise ratio |
| Robustness | Acceptable | Acceptable | Deliberate variations in method parameters |
| Specificity | Established through forced degradation | Established through forced degradation | No interference from impurities or degradation products |
System suitability tests are integral to chromatographic methods to ensure the system is operating correctly at the time of analysis. For the this compound method, system suitability is verified by injecting standard solutions and evaluating parameters including retention time, theoretical plates, tailing factor, and %RSD of peak areas from replicate injections [4].
The forced degradation studies revealed that this compound is relatively stable under thermal, photolytic, and neutral hydrolysis conditions but shows significant degradation under acid hydrolysis and oxidative conditions [1]. Research has identified and characterized five novel degradation products formed under these stress conditions using UHPLC-MS, HRMS, and NMR techniques [1]. The developed methods effectively separate this compound from all degradation products, confirming their stability-indicating properties [3].
Understanding the relationship between different validation parameters is essential for comprehensive method evaluation and troubleshooting.
The structural characterization of degradation products provides valuable insights into the stability profile of this compound. Four degradation products (DP-1 to DP-4) were identified in acid degradation conditions, while one degradation product (DP-5) was formed under oxidative conditions [1]. All five degradation products are novel and were characterized using hyphenated analytical techniques including UHPLC-MS, HRMS, and NMR spectroscopy [1]. The major degradation pathways involve hydrolysis of the glycosidic bond and oxidative changes to the molecule.
Table 3: Degradation Products of this compound Under Various Stress Conditions
| Degradation Product | Stress Condition | Formula | m/z Calculated | m/z Obtained | Mass Error (ppm) |
|---|---|---|---|---|---|
| DP-1 | Acid degradation | C₂₅H₃₀ClNO₈ | 508.1738 | 508.1724 | -1.7675 |
| DP-2 | Acid degradation | C₂₁H₁₉ClO₄ | 371.1050 | 371.1037 | -2.0463 |
| DP-3 | Acid degradation | C₂₃H₂₁ClO₅ | 413.1156 | 413.1139 | -2.8246 |
| DP-4 | Acid degradation | C₂₁H₁₈Cl₂O₃ | 389.0711 | 389.0694 | -2.9529 |
| DP-5 | Oxidative degradation | C₂₀H₂₁ClO₇ | 409.1054 | 409.1037 | -2.9227 |
The validated RP-HPLC methods have significant applications throughout the drug development lifecycle and in quality control settings:
The methods are particularly valuable for analyzing fixed-dose combination products containing this compound with Metformin HCl, which are commonly prescribed for type 2 diabetes management [5] [3].
The RP-HPLC methods presented for the analysis of this compound have been successfully developed and validated according to ICH Q2(R1) guidelines. The methods demonstrate excellent specificity, accuracy, precision, linearity, and robustness within the defined analytical ranges. The stability-indicating capability of the methods has been proven through comprehensive forced degradation studies, which show that this compound is susceptible to degradation under acidic and oxidative conditions but remains stable under thermal, photolytic, and neutral conditions. The identification and structural characterization of five novel degradation products provides valuable insight into the stability profile of this compound. These validated methods are suitable for routine quality control analysis of this compound in bulk drugs and pharmaceutical dosage forms, including fixed-dose combinations with Metformin HCl, ensuring product quality throughout its shelf life.
Ertugliflozin (ERTU) is a potent and highly selective sodium-glucose cotransporter 2 (SGLT2) inhibitor recently approved for the treatment of type 2 diabetes mellitus. Monitoring its concentration in biological fluids is essential for pharmacokinetic (PK) studies and therapeutic drug monitoring. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the cornerstone technique for the sensitive and selective quantification of ERTU in complex plasma matrices due to its high specificity, precision, and ability to achieve low limits of quantification [1] [2].
This document provides detailed application notes and standardized protocols for the determination of ERTU in rat and human plasma using LC-MS/MS. The methods outlined herein have been validated as per US FDA bioanalytical method validation guidelines and successfully applied to support disposition kinetics and drug-drug interaction studies [3] [2]. The fundamental principle involves chromatographic separation of ERTU from plasma interferences followed by detection via tandem mass spectrometry using multiple reaction monitoring (MRM), ensuring high specificity for accurate quantification.
The following protocol utilizes a liquid-liquid extraction (LLE) technique for efficient plasma clean-up:
Table 1: Optimized Chromatographic Conditions for this compound Analysis
| Parameter | Specification for Human Plasma [2] | Specification for Rat Plasma (with Sitagliptin) [4] |
|---|---|---|
| Column | Kromasil-C18 (100 x 4.6 mm, 5 µm) | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Methanol : 10 mM Ammonium Formate (80:20, v/v) | A: 0.1% Formic acid in water B: 0.1% Formic acid in acetonitrile | | Elution Mode | Isocratic | Gradient (see details below) | | Flow Rate | 1.0 mL/min | 0.4 mL/min | | Column Temperature | Ambient (or specified) | 35°C | | Injection Volume | Not specified (typically 5-10 µL) | 0.5 µL | | Run Time | Not specified | 4.0 minutes |
Gradient Program for Rat Plasma Method [4]:
Table 2: Mass Spectrometric Parameters for this compound Detection
| Parameter | Specification |
|---|---|
| Ion Source | Electrospray Ionization (ESI), Positive mode |
| Source Temperature | 350°C (Desolvation) [4] |
| Gas Flow | Desolvation Gas: 700 L/h [4] |
| Spray Voltage | 3.5 kV [4] |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
| This compound MRM Transition | Precursor ion → Product ion: 437.4 → 329.2 [2] (Qualifier: 437.2 → 207.5 [1]) |
| Internal Standard (this compound D5) MRM | Precursor ion → Product ion: 442.2 → 334.3 [2] |
| Dwell Time | Optimized for sensitivity (e.g., 100-200 msec) |
The bioanalytical method for ERTU has been rigorously validated as per US FDA guidelines. Key validation parameters and results are summarized below.
Table 3: Summary of Method Validation Parameters for this compound LC-MS/MS Assay
| Validation Parameter | Results and Acceptance Criteria |
|---|
| Linearity Range | Human Plasma: 1 - 500 ng/mL [2] Rat Plasma: 1 - 1000 ng/mL [1] | | Correlation Coefficient (r²) | > 0.99 [2] | | Precision (Intra-day & Inter-day) | % CV ≤ 15% (≤20% for LLOQ) [1] [2] | | Accuracy | Within ±15% of nominal value (±20% for LLOQ) [1] [2] | | Lower Limit of Quantification (LLOQ) | 1 ng/mL (Signal-to-noise ratio >10, with precision and accuracy within ±20%) [2] | | Extraction Recovery | Consistent and reproducible (e.g., >70% for ERTU and IS) [1] | | Matrix Effect | IS-normalized matrix factor CV < 15% across different plasma lots [1] [6] | | Stability Studies | Stable under all tested conditions (Bench-top, processed sample, freeze-thaw, long-term) with % bias within ±15% [2] [5] |
The following diagram illustrates the complete end-to-end workflow for the bioanalysis of this compound in plasma, from sample collection to data analysis.
The validated LC-MS/MS method for ERTU is critical in several key areas of pharmaceutical research and development.
The LC-MS/MS bioanalytical methods described herein provide robust, sensitive, and reproducible protocols for the quantification of this compound in plasma matrices. The method's validation in compliance with regulatory standards and its successful application in pharmacokinetic and drug-interaction studies make it an indispensable tool for supporting clinical development and ensuring the safe and effective use of this compound in patients with type 2 diabetes.
Quality by Design (QbD) is a systematic, risk-based approach to analytical method development that emphasizes thorough understanding and control of the method throughout its lifecycle. This document outlines the comprehensive application of QbD principles for developing and validating a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous estimation of Ertugliflozin and Sitagliptin in bulk drugs and pharmaceutical formulations. The QbD framework, as per ICH Q8, Q9, and Q10 guidelines, moves beyond traditional univariate methods by employing structured experimentation to define a Method Operable Design Region (MODR), ensuring method robustness, reliability, and regulatory compliance [1] [2].
The following sections detail the systematic protocol, from defining analytical target profiles and critical quality attributes to performing risk assessment, experimental design, and final method validation as per ICH Q2(R1) guidelines.
The QbD approach ensures method robustness by scientifically understanding the interaction of various method parameters. The workflow is summarized in the diagram below.
The Analytical Target Profile (ATP) is defined as: "A precise, accurate, and robust RP-HPLC method for the simultaneous quantification of this compound and Sitagliptin in bulk and pharmaceutical dosage forms, capable of stability-indicating analysis."
The Critical Quality Attributes (CQAs) are the performance characteristics critical for ensuring the method meets the ATP:
A risk assessment was conducted using an Ishikawa (fishbone) diagram to identify potential method parameters affecting the CQAs. This was followed by a Failure Mode Effect Analysis (FMEA) to prioritize parameters based on their risk priority number (RPN). The high-risk parameters selected for further investigation were:
Initial screening of columns and mobile phases identified an Agilent Poroshell C18 column (150 mm × 4.6 mm, 5 µm) and a mobile phase comprising Acetonitrile and water as the most suitable system [3].
A full factorial design (3²) was employed to optimize the two high-risk Critical Method Parameters (CMPs) and understand their interaction effects on the CQAs. The design is summarized in the table below.
Table 1: Full Factorial Design (DoE) Parameters
| Factor | Name | Level (-1) | Level (0) | Level (+1) |
|---|---|---|---|---|
| A | % Acetonitrile | 60% | 70% | 80% |
| B | Flow Rate (mL/min) | 0.9 | 1.0 | 1.1 |
Fifteen experimental runs were conducted as per the design. The responses (Retention Time, Tailing Factor, Resolution) were recorded for each run. Response surface analysis and desirability function were used to identify the Method Operable Design Region (MODR). The MODR was defined as:
The final optimized chromatographic conditions within the MODR are:
Under these conditions, typical retention times are about 2.527 minutes for Sitagliptin and 3.897 minutes for this compound [1].
The optimized method was validated as per ICH Q2(R1) guidelines. The key validation parameters and results are summarized below.
Table 2: Method Validation Results
| Validation Parameter | Results for this compound | Results for Sitagliptin | Acceptance Criteria |
|---|---|---|---|
| Linearity Range | 1.875 - 11.25 µg/mL | 12.5 - 75 µg/mL | - |
| Correlation Coefficient (R²) | 0.9993 | 0.9995 | R² > 0.999 |
| Precision (%RSD) | < 2% | < 2% | RSD ≤ 2% |
| Accuracy (%Recovery) | 99.81% | 99.84% | 98 - 102% |
| Robustness | Deliberate changes in flow rate and %ACN showed minimal impact on system suitability. | All parameters within specified limits | |
| LOD & LOQ | As per protocol | As per protocol | Signal-to-Noise Ratio: 3:1 for LOD, 10:1 for LOQ |
Forced degradation studies are critical for a stability-indicating method. The protocol involves:
After each stress treatment, analyze the samples. The method is deemed stability-indicating if there is clear separation between the analyte peaks and the degradation peaks, and if the analyte peak purity is confirmed [1].
This document provides a detailed protocol for a QbD-based, stability-indicating RP-HPLC method for the simultaneous analysis of this compound and Sitagliptin. The systematic approach, utilizing risk assessment and DoE, ensures a robust and well-understood analytical method with a defined MODR. The validated method is linear, precise, accurate, and specific, making it suitable for routine quality control and stability studies in pharmaceutical industries.
This compound is a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor approved for the treatment of type 2 diabetes mellitus in adults, both as monotherapy and in fixed-dose combinations with metformin or sitagliptin. [1] The molecule exists naturally as an amorphous solid with challenging physicochemical properties, including high hygroscopicity and tendency to convert to an oil, which complicates commercial manufacturing. [1] To overcome these limitations, the commercial product was developed as an immediate-release tablet containing an This compound-L-pyroglutamic acid cocrystal (1:1 molar stoichiometry), which provides superior physicochemical stability with non-hygroscopic characteristics, high melting point (~142°C), and consistent quality attributes. [1] this compound is classified as a Biopharmaceutics Classification System (BCS) Class I drug, exhibiting high aqueous solubility and high membrane permeability with an absolute bioavailability of approximately 100%. [1]
The highest this compound dose strength of 15 mg is completely soluble in ≤250 mL of aqueous media across the physiologically relevant pH range of 1.2-6.8 at 37±1°C, and the immediate-release tablets demonstrate rapid in vitro dissolution (≥85% of drug within 15 minutes). [1] Following oral administration, this compound is rapidly absorbed under fasted conditions with a median time to peak plasma concentration (t~max~) of approximately 1 hour, extending to about 2 hours under fed conditions. [1] These favorable biopharmaceutical properties simplify dissolution method development while necessitating robust analytical techniques capable of detecting and quantifying the drug substance in the presence of potential degradation products.
Table 1: Key Physicochemical and Biopharmaceutical Properties of this compound
| Property | Characteristics | Implications for Method Development |
|---|---|---|
| Chemical Structure | C~22~H~25~ClO~7~ (Mol. Wt.: 436.13); 5-(4-chloro-3-(4-ethoxybenzyl)phenyl)-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol [2] | Multiple functional groups necessitate stability-indicating methods |
| Solubility | BCS Class I; high solubility across pH 1.2-6.8 [1] | Sink conditions easily maintained in dissolution media |
| Solid Form | Commercial cocrystal with L-pyroglutamic acid; amorphous form may appear under stress [1] | Analytical methods must distinguish between forms if present |
| Stability | Sensitive to acid hydrolysis and oxidative stress; stable in thermal, photolytic, neutral, and alkaline conditions [2] | Forced degradation studies essential for method validation |
| Absorption | Rapid absorption (t~max~ ~1-2 h); not affected by food [1] | Dissolution method should detect potential changes in release profile |
The developed Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for estimation of this compound in bulk drug and pharmaceutical dosage forms employs a Phenomenex C~18~ column (250mm × 4.6mm, 5µm) with an isocratic elution system. [3] The mobile phase consists of acetonitrile and water in the ratio of 70:30 v/v, delivered at a flow rate of 1.0 mL/min with detection at 223 nm. [3] The method has been validated according to ICH Q2(R1) guidelines and demonstrates excellent performance characteristics for the routine analysis of this compound in quality control settings. [3] The isocratic nature of the method provides operational simplicity and reduced instrumentation requirements compared to gradient methods, making it particularly suitable for high-throughput quality control laboratories.
The detection wavelength of 223 nm was selected based on the ultraviolet absorption characteristics of this compound, which demonstrates adequate chromophore activity at this wavelength for sensitive detection. The retention time of this compound under these chromatographic conditions provides sufficient separation from potential degradation products and formulation excipients, ensuring accurate quantification without interference. The method employs an injection volume of 20 µL and a run time of approximately 10-15 minutes, balancing analysis efficiency with adequate separation capability.
The analytical method has been comprehensively validated according to international regulatory guidelines, demonstrating suitability for its intended application in dissolution testing and quality control. [3] The validation parameters establish that the method is specific, accurate, precise, linear, robust, and sensitive for the quantification of this compound in both bulk drug and pharmaceutical dosage forms.
Table 2: Method Validation Parameters for this compound RP-HPLC Method
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 1.0–15.0 µg/mL | Correlation coefficient (R²) ≥ 0.999 |
| Correlation Coefficient (R²) | 0.99997 [3] | R² ≥ 0.999 |
| Accuracy (Mean Recovery) | 99.61% [3] | 98-102% |
| Precision (%RSD) | Intra-day and inter-day %RSD < 2% [3] | RSD ≤ 2% |
| LOD | 0.150 µg/mL [3] | Appropriate for intended use |
| LOQ | 0.455 µg/mL [3] | Appropriate for intended use |
| Robustness | Acceptable results for variations in mobile phase composition, flow rate, and wavelength [3] | System suitability parameters within limits |
| Specificity | No interference from excipients or degradation products [3] | Peak purity ≥ 99% |
The method demonstrates excellent linearity across the concentration range of 1.0–15.0 µg/mL, which adequately covers the expected concentration range in dissolution samples. [3] The precision of the method, expressed as percentage relative standard deviation (%RSD), is less than 2% for both intra-day and inter-day variations, indicating highly reproducible results. [3] The accuracy of the method, determined through recovery studies, shows a mean recovery of 99.61%, confirming minimal bias in the measurements. [3] The sensitivity parameters, LOD (0.150 µg/mL) and LOQ (0.455 µg/mL), are sufficient for detecting and quantifying this compound at levels well below the expected dissolution sample concentrations. [3]
This compound undergoes significant degradation under acidic and oxidative stress conditions, while remaining relatively stable in thermal, photolytic, neutral, and alkaline hydrolysis conditions. [2] Forced degradation studies conducted as per ICH guidelines reveal that acid hydrolysis and oxidative stress generate distinct degradation products that must be separated from the parent compound in analytical methods. [2] Comprehensive structural characterization of these degradation products using advanced analytical techniques including high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy has identified five novel degradation products. [2]
In acid degradation conditions, four degradation products (DP-1, DP-2, DP-3, and DP-4) are formed, while oxidative conditions produce one primary degradation product (DP-5). [2] The identification and characterization of these degradation products is essential for developing stability-indicating methods that can accurately quantify this compound in stability and dissolution samples without interference from degradation products. The UHPLC-MS method developed for separation of these degradation products utilizes a Waters Acquity UPLC BEH C~18~ column (50 × 2.1 mm, 1.7 µm) with a gradient elution program employing 0.1% formic acid in water (mobile phase A) and 0.1% formic acid in acetonitrile (mobile phase B). [2]
The degradation products formed under stress conditions provide insights into the vulnerable sites in the this compound molecule. The characterization of these degradation products using HRMS and NMR techniques allows for understanding of the degradation mechanisms, which primarily involve hydrolysis of the glycosidic bond and oxidative changes to the molecule. [2] The analytical method must be capable of separating all these degradation products from the main peak to ensure accurate quantification during dissolution testing of stability samples.
The UHPLC method with mass detection provides excellent separation of this compound from its degradation products within a short runtime of 4 minutes, making it suitable for high-throughput analysis in quality control laboratories. [2] The use of formic acid in the mobile phase enhances ionization efficiency in mass detection while providing good peak shape and resolution. The method employs a gradient program: Time (min)/B conc (%): 0/3, 0.5/3, 2.5/98, 3.5/98, 3.6/03, 4/03 at a flow rate of 0.4 mL min⁻¹ and column temperature of 35°C. [2] This method can be adapted for dissolution testing when degradation products are expected to be present in samples.
Standard Solution Preparation: Accurately weigh and transfer approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a stock solution of 1000 µg/mL. [4] Further dilute aliquots of this stock solution with mobile phase to obtain working standard solutions in the concentration range of 1.0-15.0 µg/mL for construction of calibration curves. [3]
Dissolution Sample Preparation: Withdraw appropriate aliquots from dissolution vessels at specified time points and filter immediately through a 0.45 µm membrane filter. Discard the first few mL of filtrate to avoid adsorption losses. Further dilute the filtered samples with mobile phase if necessary to bring the analyte concentration within the linear range of the method. [3] Transfer the prepared samples to autosampler vials for HPLC analysis.
System Suitability Testing: Prior to sample analysis, inject six replicate injections of standard preparation at the target concentration. Evaluate system performance parameters including retention time, resolution, number of theoretical plates, and tailing factor. The method is considered suitable if the %RSD of peak areas for replicate injections is ≤2%, tailing factor is ≤2.0, and theoretical plates exceed 2000. [3]
The following workflow diagram illustrates the complete experimental procedure for this compound dissolution testing and analysis:
Acid Degradation Studies: Treat this compound sample with 0.1N hydrochloric acid and maintain at 60°C for 1-2 hours. Neutralize the solution with a saturated ammonium carbonate solution after the degradation period. [2] Analyze the samples using the UHPLC-MS method to identify and characterize acid-induced degradation products.
Oxidative Degradation Studies: Expose this compound sample to 3% hydrogen peroxide solution at room temperature for 1-2 hours. Dilute the reaction mixture and evaporate to obtain solid material for analysis. [2] Analyze the samples using the UHPLC-MS method to identify oxidative degradation products.
Isolation and Characterization: Isulate degradation products using semi-preparative HPLC with Luna C18 column (150 × 25 mm, 5 µm). [2] Characterize the isolated degradation products using HRMS, NMR (1H, 13C, and 2D), and FT-IR spectroscopy to elucidate their structural identities. [2]
The cocrystal form of this compound with L-pyroglutamic acid may partially dissociate when exposed to high humidity for extended periods, leading to the formation of free amorphous this compound. [1] A comparative bioavailability study demonstrated that the mean plasma concentration-time profiles were nearly superimposable following administration of tablets containing the amorphous and cocrystal forms. [1] The 90% confidence intervals for the geometric mean ratios for AUC~inf~ and C~max~ were wholly contained within the acceptance range for bioequivalence (80-125%). [1] This confirms that any dissociation of the cocrystal to the amorphous form that may occur under storage conditions will not have any clinically meaningful impact on the oral bioavailability of this compound.
The Finite Absorption Time (FAT) concept provides insights into oral drug absorption patterns, suggesting that drug absorption occurs over a finite time period (τ) rather than following first-order kinetics with infinite absorption time. [5] This concept has implications for dissolution method development, as it emphasizes the importance of characterizing the complete absorption profile rather than relying solely on traditional pharmacokinetic parameters. For this compound, which exhibits rapid absorption with a t~max~ of approximately 1 hour, the dissolution method should be discriminatory enough to detect changes in the early phase of drug release that could potentially impact the rate and extent of absorption. [1]
The RP-HPLC method described herein provides a robust, accurate, and precise analytical technique for the quantification of this compound in dissolution samples of bulk drug and pharmaceutical dosage forms. The method has been comprehensively validated according to ICH Q2(R1) guidelines and demonstrates excellent performance characteristics including linearity across the concentration range of 1.0-15.0 µg/mL, precision with %RSD <2%, and mean recovery of 99.61%. [3] The stability-indicating capability of the method has been established through forced degradation studies, which revealed that this compound is susceptible to degradation under acid hydrolysis and oxidative stress conditions, generating five novel degradation products. [2]
The method is suitable for routine analysis in quality control laboratories and can be applied to dissolution testing of both immediate-release and fixed-dose combination products containing this compound. The cocrystal form used in commercial products may undergo partial dissociation to the amorphous form under high humidity conditions, but bioavailability studies have confirmed that this does not impact the bioperformance of the product. [1] When implementing the method, analysts should pay particular attention to system suitability testing, filter compatibility studies, and regular monitoring of the chromatographic system to ensure consistent performance over time.
This compound, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor approved for type 2 diabetes treatment, presents significant solid-form challenges that complicate commercial development. In its natural state, this compound exists as an amorphous solid with undesirable physicochemical properties including high hygroscopicity and a propensity to convert into an oil, which prevents consistent commercial-scale manufacture. Since this compound contains no ionizable functional groups under physiological conditions, traditional salt formation approaches are not feasible. To address these limitations, an This compound-L-pyroglutamic acid (L-PGA) cocrystal with 1:1 molar stoichiometry was developed as the active pharmaceutical ingredient (API) for commercial drug product. This cocrystal demonstrates superior physicochemical stability with high melting point (~142°C), non-hygroscopic nature, and stability at elevated temperatures and humidity when stored appropriately in high-density polyethylene bottles with desiccant or aluminum foil blister packs [1].
Despite its overall stability, the this compound-L-PGA cocrystal demonstrates a propensity for partial dissociation when exposed to high humidity conditions for extended periods, leading to the formation of free amorphous this compound. During in-use stability studies (bottles opened and closed daily to simulate patient use), amorphous content up to 27% was measured by FT-Raman in a 26-week development study performed at 30°C/75% relative humidity (RH) [1]. This technical note provides detailed methodologies for evaluating the dissociation behavior of this compound cocrystal under high humidity conditions and assesses the potential impact on pharmaceutical performance.
The dissociation phenomenon in pharmaceutical cocrystals represents a significant challenge for formulation stability. For this compound cocrystal, exposure to high humidity can potentially disrupt the non-covalent interactions (particularly hydrogen bonding) between the API and co-former (L-PGA), leading to dissociation and formation of amorphous this compound. This transformation is concerning because amorphous materials generally exhibit higher energy states and greater molecular mobility compared to their crystalline counterparts, potentially impacting drug product stability and performance. Moisture can induce several detrimental effects on solid dosage forms, including chemical degradation, physical transformations, and alterations in dosage form performance [2].
The hygroscopicity of pharmaceutical materials is primarily governed by the surface chemistry of API particles and the polarity of their functional groups. When the this compound cocrystal dissociates, the resulting amorphous form may expose hydrophilic functional groups that facilitate additional moisture uptake, potentially creating an auto-catalytic degradation pathway. This is particularly problematic for drugs like this compound that are intended for long-term chronic administration, where consistent dosing over time is critical for therapeutic efficacy [2].
Cocrystallization represents a crystal engineering approach to improve the stability of moisture-sensitive APIs. Unlike salt formation, which requires ionizable functional groups, cocrystals rely on non-covalent interactions (hydrogen bonding, van der Waals forces, π-π interactions) between the API and pharmaceutically acceptable co-formers. The this compound-L-PGA cocrystal was specifically designed to create a stable crystalline structure with reduced hygroscopicity compared to the amorphous API form. When properly designed, cocrystals can provide superior stability profiles while maintaining favorable solubility and bioavailability characteristics [2] [3].
Table 1: Comparison of Stability-Enhancement Approaches for Moisture-Sensitive APIs
| Approach | Advantages | Disadvantages | Suitability for this compound |
|---|---|---|---|
| Protective Packaging | Non-toxic; complete vapor barrier | Aluminum flex cracking; desiccant cost | Used commercially (HDPE bottles with desiccant, foil blisters) |
| Polymer/Film Coating | Moisture protection; controlled release | Additional unit operation; solvent use | Potential adjunct strategy |
| Lipid-Based Technologies | Controlled release; enhanced absorption | Specialized storage; lipid degradation | Not employed |
| Salt Formation | Improved aqueous stability | Requires ionizable groups; may reduce solubility | Not feasible (no ionizable groups) |
| Cocrystallization | Enhanced stability without ionizable groups; GRAS co-formers | Requires hydrogen bond donors/acceptors | Primary strategy (L-PGA co-former) |
Purpose: To evaluate the physical and chemical stability of this compound cocrystal under controlled high humidity conditions.
Materials and Equipment:
Procedure:
Sample Preparation:
Storage Conditions:
Analysis:
Acceptance Criteria: Not more than 5% degradation products; not more than 30% amorphous content formation; dissolution profile meeting similarity factor (f₂) ≥ 50 [1].
The experimental workflow for stability assessment can be visualized as follows:
Purpose: To quantitatively evaluate the moisture sorption-desorption behavior of this compound cocrystal and monitor for moisture-induced phase transformations.
Materials and Equipment:
Procedure:
Data Analysis:
Purpose: To evaluate the relative bioavailability and potential pharmacokinetic impact of dissociated amorphous this compound compared to the intact cocrystal.
Study Design:
Table 2: Pharmacokinetic Parameters from Clinical Bioavailability Study
| Parameter | Cocrystal Form | Amorphous Form | Geometric Mean Ratio | 90% Confidence Interval |
|---|---|---|---|---|
| AUCinf (ng·h/mL) | 1,450 ± 320 | 1,430 ± 305 | 101.5% | 95.4 - 107.9% |
| Cmax (ng/mL) | 350 ± 85 | 345 ± 80 | 100.8% | 94.2 - 107.8% |
| Tmax (h) | 1.0 (0.7-2.0) | 1.0 (0.5-2.0) | - | - |
| t½ (h) | 12.5 ± 3.2 | 12.8 ± 3.5 | - | - |
Bioequivalence Assessment: The 90% confidence intervals for both AUCinf and Cmax were wholly contained within the standard bioequivalence range of 80-125%, demonstrating that any dissociation of the cocrystal to the amorphous form would not have a clinically meaningful impact on oral bioavailability [1].
FT-Raman Spectroscopy:
X-ray Powder Diffraction (XRPD):
Dissolution Testing:
The relationship between cocrystal dissociation and its impact on bioavailability is summarized below:
Based on the stability assessment data, the following formulation and packaging recommendations are provided for this compound cocrystal products:
Primary Packaging: Use high-density polyethylene (HDPE) bottles with induction-sealed caps and include desiccant canisters (e.g., silica gel) for bottle presentations. For blister packaging, use aluminum foil blisters that provide complete moisture barrier protection.
Formulation Considerations: Although the clinical study demonstrated bioequivalence between cocrystal and amorphous forms, the cocrystal remains the preferred form due to its superior physical stability and manufacturability. Standard tablet excipients may be used, but compatibility studies should confirm no promotion of cocrystal dissociation.
In-Use Stability: For products intended for use over extended periods after opening (e.g., 30-day in-use periods), provide specific patient handling instructions to minimize exposure to high humidity environments, particularly in tropical climates.
This compound cocrystal is approved as part of the drug product in various regions, including the United States (Steglatro) and European Union. According to regulatory guidelines:
The comprehensive assessment of this compound cocrystal dissociation under high humidity conditions demonstrates that while partial dissociation to the amorphous form can occur during stability studies, this transformation does not impact the clinical performance of the drug product. The bioequivalence between cocrystal and amorphous forms, combined with appropriate protective packaging strategies, ensures consistent product quality throughout the shelf life. These application notes provide detailed methodologies for evaluating cocrystal stability that can be applied to other cocrystal systems where dissociation potential exists. The this compound case study exemplifies how comprehensive stability assessment coupled with clinical evaluation can effectively address potential quality concerns related to solid form transformations.
Under forced acid hydrolysis conditions, Ertugliflozin degrades to form four primary products. The following table summarizes their key characteristics [1] [2]:
| Degradation Product | Molecular Formula | Observed [M+H]+ (m/z) | Major Mass Fragments (m/z) |
|---|---|---|---|
| DP-1 | C₂₅H₃₀ClNO₈ | 508.1724 | 383, 341, 285, 225, 207, 147, 121, 111 |
| DP-2 | C₂₁H₁₉ClO₄ | 371.1037 | 207, 153 |
| DP-3 | C₂₃H₂₁ClO₅ | 413.1139 | 353, 247, 233, 153, 133, 109 |
| DP-4 | C₂₁H₁₈Cl₂O₃ | 389.0694 | 353, 267, 233, 153, 133, 109 |
Here is a detailed methodology for conducting forced acid hydrolysis and analyzing the degradation products, based on the search results [1] [2].
This method achieved separation of this compound and its five degradation products in a short 4-minute runtime.
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 3 |
| 0.5 | 3 |
| 2.5 | 98 |
| 3.5 | 98 |
| 3.6 | 3 |
| 4.0 | 3 |
The workflow for the entire identification and characterization process is summarized below:
Q1: Why is my chromatogram showing poor resolution or peak shape for the degradation products?
Q2: this compound did not degrade significantly under the stress conditions I used. What could be the reason?
Q3: How can I be sure of the structural identity of the degradation products?
Q4: Are these degradation products unique to this compound?
Under oxidative stress, this compound degrades primarily into one main product. The following table summarizes the key information for this degradation product (DP) [1] [2].
| Degradation Product ID | Stress Condition | Key Analytical Techniques for Characterization | Status |
|---|---|---|---|
| Degradation Product 5 | Oxidative Hydrolysis [1] [2] | UHPLC-MS, HRMS, NMR [1] [2] | Novel [1] |
Other research confirms the formation of a single degradation product under oxidative stress, though it is referred to as DP1 in that study [3].
To generate the oxidative degradation product, follow this standard protocol [2]:
A robust UHPLC-MS method is critical for separating and identifying the degradation products. Here is an optimized method [2]:
| Parameter | Specification |
|---|---|
| Column | Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) [2] |
| Mobile Phase A | 0.1% Formic acid in water [2] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile [2] |
| Gradient Program | Time (min)/%B: 0/3, 0.5/3, 2.5/98, 3.5/98, 3.6/3, 4/3 [2] |
| Flow Rate | 0.4 mL/min [2] |
| Column Temperature | 35 °C [2] |
| Injection Volume | 0.5 µL [2] |
| Detection | PDA detector and Mass Spectrometer (Dual polarity ESI) [2] |
The workflow for the isolation and characterization process is as follows:
Here are solutions to common issues you might encounter during your experiments:
Problem: Poor resolution between the main drug peak and degradation products in HPLC/UHPLC.
Problem: Inability to characterize the degradation product's exact structure.
Problem: The drug appears stable under oxidative conditions with very little degradation.
Problem: Low recovery of the degradation product after isolation.
This compound is relatively stable under thermal, photolytic, and neutral/alkaline conditions, but shows significant degradation under acidic and oxidative stress [1] [2]. The table below summarizes the key degradation products and recommended stress conditions based on recent studies.
| Stress Condition | Degradation Observed | Key Degradation Products Formed | Recommended Conditions (from recent studies) |
|---|---|---|---|
| Acid Hydrolysis | Considerable degradation [1] [2] | Four degradation products (DP1, DP2, DP3, DP4) [1] [2] | Use 2N HCl, reflux at 60°C for 30 minutes [3]. |
| Oxidative Hydrolysis | Considerable degradation [1] [2] | One primary degradation product (DP5) [1] [2] | Use 20% H₂O₂, leave at 60°C for 30 minutes [3]. |
| Alkali Hydrolysis | Stable/No significant degradation [1] [2] | Not Applicable | Use 2N NaOH, reflux at 60°C for 30 minutes (for testing stability) [3]. |
| Thermal Degradation | Stable/No significant degradation [1] [2] | Not Applicable | Place solid sample in oven at 105°C for 6 hours [3]. |
| Photolytic Degradation | Stable/No significant degradation [1] [2] | Not Applicable | Expose sample to UV light in a photostability chamber for 7 days or 200 W h/m² [3]. |
| Neutral Hydrolysis | Stable/No significant degradation [1] [2] | Not Applicable | Reflux in water for 6 hours at 60°C [3]. |
The following diagram outlines a systematic workflow for conducting forced degradation studies, from sample preparation to the identification of degradation products.
A stability-indicating method must effectively separate this compound from its degradation products.
Q1: My experiment is not producing sufficient degradation (5-10%) even under harsh conditions. What should I do?
Q2: I am facing poor peak shape or resolution when separating the drug from its degradation products. How can I improve the chromatographic method?
Q3: How do I confirm the structure of an unknown degradation product?
Q4: The regulatory guidelines are general. How much degradation is considered sufficient for method validation? While ICH guidelines do not specify exact limits, a consensus among scientists is that 5% to 20% degradation is acceptable for validating stability-indicating methods [4]. A degradation level of around 10% is often considered optimal for challenging the analytical method [4] [6].
The core stability issue is related to the physical form of the active pharmaceutical ingredient (API). The following table summarizes the key stability data:
| Aspect | Details |
|---|---|
| Commercial API Form | Ertugliflozin-L-pyroglutamic acid (L-PGA) cocrystal (1:1 molar ratio) [1]. |
| Stability under High Humidity | The cocrystal can partially dissociate, forming free amorphous this compound [1]. |
| Observed Amorphous Content | Up to 27% (measured by FT-Raman) after 26 weeks in an open-dish in-use stability study at 30°C/75% RH [1]. |
| Impact on Bioavailability | No clinically meaningful impact. Tablets containing the amorphous form are bioequivalent to those with the cocrystal form [1]. |
Q1: We've exposed our this compound reference standard to high humidity. Has its stability been compromised? The physicochemical stability of the cocrystal may be affected. While the bioavailability in a clinical setting is not altered, for precise in-vitro experimental work (e.g., solubility studies, crystallization), the partial conversion to the amorphous form could influence the results due to potential changes in dissolution rate and physical properties [1].
Q2: How can we monitor and quantify the dissociation of the this compound cocrystal in our samples? FT-Raman Spectroscopy is a suitable method. It was used in development stability studies to directly measure the amorphous content in solid samples, detecting levels up to 27% [1].
Q3: Does the formation of the amorphous form affect the dissolution profile of the drug product? According to in-use stability studies, no significant changes were observed in the dissolution profile of the tablets despite the observed dissociation. This is likely because both the cocrystal and the amorphous form exhibit similarly high, pH-independent solubility [1].
For researchers needing to conduct their own stability studies, here are detailed methodologies.
This protocol helps identify and characterize degradation products under various stress conditions [2] [3].
| Stress Condition | Protocol Details | Observed Degradation of this compound |
|---|---|---|
| Acid Hydrolysis | Reflux with 2N HCl at 60°C for 30 minutes [4] or other appropriate conditions [2]. | Significant degradation. Four degradation products (DP-1, DP-2, DP-3, DP-4) were identified [2] [3]. |
| Oxidative Hydrolysis | Reflux with 20% v/v H22O2 at 60°C for 30 minutes [4]. | Significant degradation. One degradation product (DP-5) was identified [2] [3]. |
| Alkaline Hydrolysis | Reflux with 2N NaOH at 60°C for 30 minutes [4]. | Relatively stable; minimal degradation observed [2] [3]. |
| Thermal & Photolytic | Solid state: Expose to 105°C for 6 hours or UV light for 7 days [4]. | Relatively stable; minimal degradation observed [2] [3]. |
Analytical Method for Degradation Products:
Technique: Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) [2] [3].
Column: Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) [2] [3].
Mobile Phase: A) 0.1% Formic acid in water; B) 0.1% Formic acid in acetonitrile [2] [3].
Gradient:
| Time (min) | % Mobile Phase B | |:---:|:---:| | 0.0 | 3% | | 0.5 | 3% | | 2.5 | 98% | | 3.5 | 98% | | 3.6 | 3% | | 4.0 | 3% |
Detection: Photo Diode Array (PDA) and Mass Spectrometer [2] [3].
The following diagram outlines the stability behavior and analytical control strategy for the this compound cocrystal.
The data indicates that the this compound cocrystal formulation is robust. The main effect of high humidity is a physical transformation of the API within the solid dosage form, which is well-characterized and does not impact its bioperformance in vivo.
For a quick start, here are validated chromatographic conditions from recent studies. You can use these as a benchmark for your own method development.
| Parameter | Method 1: this compound Only [1] | Method 2: this compound Only [2] | Method 3: this compound & Metformin [3] |
|---|---|---|---|
| Column | Symmetry ODS C18 (4.6×250mm, 5µm) | Phenomenex C18 (250mm × 4.6mm, 5µm) | Ascentis 150 (150 mm x 4.6 mm, 5 µ) |
| Mobile Phase | Methanol: Phosphate Buffer pH 3.6 (35:65 v/v) | Acetonitrile: Water (70:30 v/v) | 0.1% OPA: Acetonitrile (60:40) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not specified |
| Detection Wavelength | 235 nm | 223 nm | 220 nm |
| Retention Time (this compound) | 2.552 min | Not specified | 2.803 min |
| Linearity Range | 6-14 µg/mL | 1.0–15.0 µg/mL | 0.375-2.25 µg/mL |
| LOD/LOQ | 1.2 µg/mL / 3.6 µg/mL | 0.150 µg/mL / 0.455 µg/mL | 0.001 µg/mL / 0.004 µg/mL |
This FAQ section addresses common challenges and provides strategies to enhance your method's performance.
Sensitivity is determined by the Signal-to-Noise Ratio (S/N). To improve it, you can either increase the analyte signal or reduce the system noise [4].
Increase the Signal:
Reduce the Noise:
Peak tailing, especially for basic analytes, is a common issue in reversed-phase HPLC. The following workflow outlines a systematic approach to diagnose and resolve it.
The choice of detector depends on your analytes' properties and your sensitivity requirements.
| Detector Type | Best For | Key Advantage | Approx. Detection Limit |
|---|---|---|---|
| UV-Vis (VWD/DAD) [5] | Analytes with a chromophore (like this compound) | Universal, robust, easy to use | Nanograms |
| Fluorescence (FLD) [5] | Native fluorescent compounds or those that can be derivatized | Extremely high sensitivity | Femtograms |
| Charged Aerosol (CAD) [5] | Non-volatile and semi-volatile analytes | Uniform response, no chromophore needed | Picograms |
| Mass Spectrometry (MS) [5] | Structural confirmation, trace analysis | High sensitivity and specificity | Picograms |
For routine quality control of this compound in formulations, UV-Vis detection is sufficient and most commonly used [3] [1] [2]. For applications requiring higher sensitivity or dealing with complex biological matrices, MS or CAD are superior choices [5].
The table below summarizes the key parameters from different validated methods as a starting point for your method development.
| Method Parameter | For this compound Impurity Profile [1] | For this compound & Metformin [2] | For this compound & Metformin [3] |
|---|---|---|---|
| Column | Jasco, Finepack C18 (250 mm × 4.6 mm, 5 µm) | Kromasil C18 (150 mm × 4.6 mm, 5 µm) | Ascentis 150 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% OPA + 0.1% TFA B: ACN:MeOH (40:60) Ratio (A:B): 85:15 | 0.1% OPA Buffer (pH 2.7):ACN (65:35) | 0.1% OPA:ACN (60:40) | | Flow Rate (mL/min) | 1.0 | 1.0 | (Information not specified) | | Detection Wavelength | 260 nm | 224 nm | 220 nm | | Column Temperature | (Information not specified) | 30 ± 2 °C | 30 °C | | Injection Volume | (Information not specified) | 10 µL | (Information not specified) | | Retention Time of this compound | (For impurities) | 2.929 minutes | 2.803 minutes | | System Suitability | Tailing factor < 1.5 Theoretical plates > 2000 | Reported as per ICH guidelines | %RSD < 2.0 |
Here are answers to common questions and strategies to address specific issues with this compound HPLC methods.
Q1: What are the target system suitability parameters for a robust this compound method? A well-performing method should aim for the following, as demonstrated in the research:
Q2: How can I improve peak shape and reduce tailing for this compound? Peak tailing often occurs due to undesirable interactions with residual silanols on the stationary phase. You can:
Q3: What should I do if the resolution between this compound and a nearby peak is insufficient? Resolution is a function of column efficiency, selectivity, and retention.
The following workflow outlines a general process for method development and validation based on the practices in the search results.
Detailed Steps:
Preparation of Mobile Phase:
Preparation of Standard Solutions:
Forced Degradation Studies (Stability-Indicating Property): To prove the method can separate degradants from the main peak, stress the sample under various conditions [2]:
Robustness testing evaluates a method's reliability when small, deliberate changes are made to chromatographic conditions. The following table summarizes key parameters and their acceptable variations from validated methods for Ertugliflozin, both alone and in combination with Metformin.
Table 1: Robustness Testing Parameters and Variations from Validated Methods
| Parameter Studied | Variation Tested | Impact on this compound (alone) [1] | Impact on this compound & Metformin Combination [2] |
|---|---|---|---|
| Organic Ratio (± 2%) | e.g., ACN: 68:32 & 72:28 | %RSD of peak area and retention time < 2% | Retention times stable; peak parameters within acceptance criteria. |
| Flow Rate (± 0.1 mL/min) | e.g., 0.9 mL/min & 1.1 mL/min | %RSD of peak area and retention time < 2% | Retention times stable; peak parameters within acceptance criteria. |
| Detection Wavelength (± 2 nm) | e.g., 221 nm & 225 nm | %RSD of peak area and retention time < 2% | Not explicitly mentioned, but typically checked for specificity. |
| Column Temperature (± 2°C) | e.g., 28°C & 32°C | %RSD of peak area and retention time < 2% | Maintained at 30 ± 2°C as part of the standard method. |
| pH of Buffer (± 0.2 units) | Not explicitly tested in [1] | Not Applicable | Adjusted to pH 2.7 as a key mobile phase parameter [2]. |
| Different Column Lots/Brands | Not explicitly tested in [1] | Not Applicable | Recommended as a best practice for comprehensive robustness. |
Here are solutions to common problems you might encounter during method development or execution.
Q1: We are observing peak tailing for this compound. What could be the cause and how can we resolve it?
Q2: The retention time of this compound is shifting during a sequence run. What should I check?
Q3: How can I confirm that my method is specific for this compound in the presence of degradation products?
The following diagram outlines the systematic workflow for planning and executing a robustness test for an HPLC method.
Step-by-Step Procedure:
Define Critical Parameters: Identify the chromatographic conditions most likely to affect method performance. These typically include:
Set Variation Ranges: Define the small, deliberate changes you will test for each parameter. Common ranges are derived from ICH guidelines and typical instrument variations, such as ± 0.1 mL/min for flow rate or ± 2% for organic composition [1].
Design the Experiment: Use a "one-factor-at-a-time" (OFAT) approach. Perform the analysis using the optimized method conditions, then repeat it by changing only one parameter at a time within the predefined ranges.
Execute Chromatographic Runs: For each varied condition, inject a standard solution of the analyte (e.g., this compound at target concentration) typically in six replicates to assess precision [1].
Evaluate System Suitability: For each run, record critical system suitability parameters:
Analyze Data and Set Limits: Compare the system suitability results from all varied conditions against your predefined acceptance criteria (e.g., %RSD < 2.0%). The method is considered robust if all results meet the criteria despite the introduced variations [1] [2].
Forced degradation studies, also known as stress testing, are essential for validating the stability-indicating power of an analytical method and understanding the inherent stability of a drug substance. The following protocol synthesizes the common conditions used in the research.
Objective: To subject Ertugliflozin to various stress conditions to induce degradation and demonstrate that the analytical method can accurately measure the analyte in the presence of its degradation products.
General Workflow:
The following diagram outlines the logical sequence of a forced degradation study.
Detailed Stress Conditions:
The table below summarizes specific stress conditions and their outcomes for this compound, compiled from the research [1] [2].
| Stress Condition | Detailed Protocol | Key Observations & Outcomes |
|---|---|---|
| Acidic Hydrolysis | Reflux with 0.5N - 2N Hydrochloric Acid (HCl) at 60°C for 30 minutes [1] [2]. | This compound is labile under these conditions. Multiple (up to four) degradation products may form [1]. |
| Alkaline Hydrolysis | Reflux with 0.5N - 2N Sodium Hydroxide (NaOH) at 60°C for 30 minutes [1] [2]. | This compound is relatively more stable in alkali, but degradation is still observed [1]. |
| Oxidative Stress | Treat with 10% - 20% Hydrogen Peroxide (H₂O₂) at 60°C for 30 minutes [1] [2]. | This compound is labile to oxidation, leading to the formation of specific degradation products [1]. |
| Thermal Stress | Expose the solid drug or solution to 105°C in an oven for 6 hours [1] [3]. | This compound is generally stable under dry heat, showing minimal degradation [1]. |
| Photolytic Stress | Expose the solid drug to UV light (e.g., 254 nm) in a photostability chamber for a specified period (e.g., 7 days or until 200 W h/m² energy is reached) [1] [4]. | This compound is typically stable under photolytic stress with no significant degradation [1]. |
| Neutral Hydrolysis | Reflux with water or buffer at 60°C for 6 hours [1] [3]. | The drug may show slight degradation under these conditions [1]. |
To analyze the stressed samples, you need a robust chromatographic method. The following table compares two validated stability-indicating methods from the literature.
| Parameter | RP-HPLC Method [5] | RP-UPLC Method [2] |
|---|---|---|
| Analytes | This compound & Sitagliptin | This compound & Sitagliptin |
| Column | C18 column (details not fully specified) | Waters Hibar C8 [100×2.1mm, 2µ] |
| Mobile Phase | (Optimized via QbD approach; exact ratio not specified) | Acetonitrile: Water (pH 3.5) [50:50% v/v] |
| Flow Rate | (Optimized via QbD approach) | 0.2 ml/min |
| Detection Wavelength | 260 nm | 218 nm |
| Retention Time (this compound) | ~3.9 minutes | ~1.6 minutes |
| Runtime | Longer (exact time not specified) | Shorter (implied by UPLC) |
| Key Advantage | Systematic understanding of method parameters | Rapid, fast, and sensitive |
What are the main degradation products of this compound? A recent study identified and structurally characterized five novel degradation products [1]. Four were formed under acid stress conditions and one under oxidative stress. The structures were confirmed using techniques like high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Why is my method not resolving this compound from its degradation products? This is a common issue. Ensure your method is truly stability-indicating by following the forced degradation protocol. If resolution is poor, consider:
How should I document forced degradation results? Report the percentage of degradation for each condition relative to the original drug concentration. Provide chromatograms that clearly show the separation of the parent drug peak from the degradation product peaks. The method is considered validated if there is no interference and the peak purity of this compound passes the set criteria [4] [2].
The information provided is a composite of published methods. To establish a formal "in-use" stability protocol for your specific formulation, you may need to:
The following table summarizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods from the literature that can be adapted for the separation and quantification of impurities, including potential genotoxic ones [1] [2] [3].
| Analyte(s) | Stationary Phase | Mobile Phase | Detection Wavelength | Retention Time (min) | Application & Notes |
|---|---|---|---|---|---|
| Ertugliflozin (Bulk/Tablet) | Phenomenex C18 (250 mm x 4.6 mm, 5 µm) | Acetonitrile:Water (70:30 v/v) | 223 nm | Not Specified | Assay of bulk drug and formulation; Validated per ICH Q2(R1) [2] |
| This compound Impurity Profile | Jasco, Finepack C18 (250 mm x 4.6 mm, 5 µm) | A: 0.1% OPA + 0.1% TFA; B: ACN:MeOH (40:60); Isocratic: A:B (85:15) | 260 nm | Imp I: 5.71; Imp II: 13.47; Imp III: 22.70 | Impurity profiling; Impurity III was reported with a lower purity of 88.74% [1] | | This compound and Metformin | Ascentis 150 (150 mm x 4.6 mm, 5 µm) | 0.1% OPA: Acetonitrile (60:40) | 220 nm | this compound: 2.803; Metformin: 2.267 | Stability-indicating method for simultaneous estimation; High sensitivity for this compound (LOQ: 0.004 µg/mL) [3] |
Since a direct protocol for this compound was not found, here is a general troubleshooting guide and FAQ based on standard industry practices for GTI assessment, which you can apply.
Q: What defines a genotoxic impurity?
Q: What is the general strategy for GTI control?
| Issue Encountered | Potential Root Cause | Recommended Solution |
|---|---|---|
| Poor separation of impurity from main peak | Inadequate chromatographic selectivity | Adjust mobile phase composition (e.g., pH, buffer strength, organic modifier ratio) or gradient program. Consider using a different column chemistry (e.g., HILIC, phenyl) [1] [3]. |
| Low sensitivity for trace-level GTI | Detection limit of UV detector, inefficient sample preparation | Use mass spectrometry (LC-MS) for detection. Employ concentration techniques like solid-phase extraction (SPE) or liquid-liquid extraction [3]. |
| Irreproducible retention times | Unstable mobile phase pH or column temperature | Use fresh, buffered mobile phases. Maintain a consistent and controlled column temperature during analysis [2]. |
| High background noise | Impurities in solvents or mobile phase components | Use high-purity (HPLC/LC-MS grade) solvents and reagents. Perform adequate blank runs to identify the source of contamination. |
The diagram below outlines a logical, step-by-step workflow for the identification, analysis, and control of genotoxic impurities in this compound.
While the searched articles do not detail an LC-MS method, here is a generalized protocol you can adapt based on the HPLC parameters found.
Experimental Protocol: LC-MS/MS Method for Trace GTI Analysis
This method is conceptual and should be developed and validated specifically for your identified potential GTIs.
Understanding the methodology and baseline characteristics of the trial population is crucial for interpreting the results.
The following diagram outlines the trial's design and primary outcomes:
The reduction in heart failure hospitalizations was a standout finding, with further analyses revealing a broader benefit.
VERTIS CV positioned this compound as the fourth SGLT2 inhibitor with cardiovascular outcomes data. The table below compares its key results with other agents in its class.
| SGLT2 Inhibitor (Trial) | Effect on MACE | Effect on HHF | Effect on CV Death | Key Renal Composite Result |
|---|---|---|---|---|
| This compound (VERTIS CV) [1] [3] [5] | Neutral (Non-inferior) | HR 0.70 (Significant reduction) | Neutral (HR 0.92) | Positive trend (HR 0.81), not significant |
| Empagliflozin (EMPA-REG OUTCOME) | HR 0.86 (Significant reduction) | HR 0.65 | HR 0.62 | HR 0.54 (Significant slowing of progression) |
| Canagliflozin (CANVAS Program) | HR 0.86 (Significant reduction) | HR 0.67 | HR 0.87 | HR 0.60 (Significant reduction) |
| Dapagliflozin (DECLARE-TIMI 58) | Neutral (Non-inferior) | HR 0.73 | Neutral | HR 0.53 (Significant reduction) |
Key Class and Individual Differences:
The VERTIS CV trial successfully met its primary regulatory objective, confirming the cardiovascular safety of this compound.
| Outcome Measure | This compound 5 mg vs. Placebo | This compound 15 mg vs. Placebo |
|---|---|---|
| HbA1c Reduction (%) | MD -0.62% (95% CI: -0.80, -0.44) [1] [2] | MD -0.69% (95% CI: -0.91, -0.47) [1] [2] |
| Fasting Plasma Glucose | Significant reduction (Specific data pooled with 15 mg) [1] | Significant reduction (WMD -1.249 mmol/L in another analysis) [3] |
| Body Weight | Significant reduction (Specific data pooled with 15 mg) [1] | Significant reduction (Greater than 5 mg) [1] [3] |
| Systolic Blood Pressure | Significant reduction (Specific data pooled with 15 mg) [1] | Significant reduction (WMD -2.572 mmHg in another analysis) [3] |
| Diastolic Blood Pressure | Significant reduction (Specific data pooled with 15 mg) [1] | Significant reduction (WMD -1.152 mmHg in another analysis) [3] |
| Patients Achieving HbA1c <7.0% | Proportion significantly higher than placebo [1] | Proportion significantly higher than placebo [1] |
The safety profile of this compound is generally similar to placebo for most adverse events, with a few expected class-effect exceptions [1] [2] [3].
(this compound) AND (type 2 diabetes). The search covers both published and unpublished trials registries to minimize publication bias [1] [3].The following diagram illustrates the workflow for conducting such a meta-analysis.
For researchers and clinicians, the data consistently shows that This compound is an effective and generally safe option for managing Type 2 Diabetes. Its efficacy in improving glycemic control, reducing weight, and lowering blood pressure is clear, while its safety profile is largely reassuring, with the main increased risk being genital infections.
The table below summarizes the HbA1c-lowering effects of various SGLT2 inhibitors based on clinical trial data and model-based meta-analyses.
| SGLT2 Inhibitor | Typical HbA1c Reduction | Comparative Notes & Key Trials |
|---|---|---|
| Canagliflozin | ~0.8% (maximum, Emax) [1] | Shown to have a 1.33-fold greater maximum HbA1c reduction (Emax) compared to other SGLT2 inhibitors after dose normalization for urinary glucose excretion (UGE) [1]. |
| Ertugliflozin | Aligned with class effect [2] | Its glucose-lowering efficacy is well explained by its UGE effect, consistent with the class [2] [1]. The VERTIS CV trial established its cardiovascular safety [3]. |
| Empagliflozin | Aligned with class effect [4] | In head-to-head trials, showed greater HbA1c reduction vs. sitagliptin in patients with higher baseline HbA1c (>9%) [4]. |
| Dapagliflozin | Aligned with class effect [4] | Landmark trials: DECLARE-TIMI 58 (CV outcomes), DAPA-HF and DELIVER (heart failure) [3]. |
| Class Average (SGLT2i) | 0.5% - 1.0% [5] | Efficacy is influenced by baseline HbA1c, renal function, and prior treatment [1]. Greater reductions are seen in patients with higher baseline HbA1c [4]. |
For researchers, the methodology behind these comparisons is critical. Key approaches include:
When selecting an SGLT2 inhibitor, professionals should look beyond HbA1c reduction to these key areas:
The following diagram illustrates the primary mechanism of SGLT2 inhibitors in the renal proximal tubule, which underlies their glycemic and hemodynamic effects.
This unified mechanism explains not only the HbA1c reduction but also the class effects on weight and blood pressure. Increased sodium delivery to the distal tubule also activates tubuloglomerular feedback, which is thought to underlie the renal protective effects of these drugs by reducing intraglomerular hypertension [3] [5].
The treatment effect of ertugliflozin was generally consistent across many patient subgroups, with greater benefit observed in certain high-risk populations [1]:
The data supporting these findings come from the VERTIS CV trial, a rigorous, international, phase 3 study [1] [2].
The cardioprotective effects of SGLT2 inhibitors like this compound are attributed to several non-hypoglycemic mechanisms [4]:
While all SGLT2 inhibitors show benefit for heart failure, their approved indications and the design of their outcome trials differ. This compound's benefit is consistent with the class effect [5] [6].
| SGLT2 Inhibitor | Key Heart Failure Trial(s) | Effect on HHF (HR, 95% CI) | FDA-Approved HF Indications (as of mid-2025) |
|---|---|---|---|
| This compound | VERTIS CV | 0.70 (0.54–0.90) [1] | Indicated for glycemic control; HHF risk reduction is a documented effect from its outcomes trial, though not a formal FDA-approved indication for heart failure [5]. |
| Empagliflozin | EMPA-REG OUTCOME, EMPEROR-Reduced, EMPEROR-Preserved | ~0.65 (various trials) | To reduce the risk of CV death and HHF in adults with heart failure (HFrEF and HFpEF) [5]. |
| Dapagliflozin | DECLARE-TIMI 58, DAPA-HF, DELIVER | ~0.73 (DECLARE-TIMI 58) | To reduce the risk of CV death, HHF, and urgent HF visits in adults with HFrEF and HFpEF [5]. |
| Canagliflozin | CANVAS Program, CREDENCE | ~0.67 (CANVAS Program) | To reduce the risk of HHF in adults with T2D and diabetic nephropathy [5]. |
The following table synthesizes data from a systematic review and network meta-analysis of 20 randomized controlled trials, comparing the efficacy of SGLT2 inhibitors on a composite renal outcome. The data is presented as Odds Ratios (OR) with 95% Confidence Intervals (CI), where an OR of less than 1.0 indicates a beneficial effect [1].
| Intervention | Composite Renal Outcome (OR, 95% CI) | Certainty of Evidence |
|---|---|---|
| Dapagliflozin 10 mg | 0.55 (0.42–0.72) | High |
| Canagliflozin | 0.61 (0.52–0.72) | High |
| Empagliflozin | 0.62 (0.48–0.80) | High |
| Sotagliflozin 400 mg | 0.66 (0.45–0.97) | High |
| Ertugliflozin | 0.81 (0.63–1.05) | High (for placebo comparison) |
Analyses from the VERTIS CV trial, the primary cardiovascular outcomes trial for this compound, provide more detail on its renal effects [2] [3].
To evaluate the quality of the data, here are the core designs of the cited studies:
Network Meta-Analysis [1]
The diagram below illustrates the general workflow for analyzing renal outcomes in a clinical trial like VERTIS CV, which can serve as a reference for your own research design.
Figure 1. Renal Outcome Analysis Workflow
To conclude, the experimental data shows a clear hierarchy of efficacy among SGLT2 inhibitors for the specific endpoint of composite renal outcomes, with This compound's effect being more modest in this particular analysis [1]. However, this compound does demonstrate significant benefits on other important renal parameters, such as slowing eGFR decline and reducing albuminuria progression [3].
The tables below summarize the core characteristics and glycemic efficacy data for Ertugliflozin and Sitagliptin.
Table 1: Fundamental Drug Characteristics
| Feature | This compound (SGLT2 Inhibitor) | Sitagliptin (DPP-4 Inhibitor) |
|---|---|---|
| Drug Class | Sodium-Glucose Cotransporter 2 Inhibitor [1] | Dipeptidyl Peptidase-4 Inhibitor [2] [3] |
| Primary Mechanism | Inhibits glucose reabsorption in the kidney's proximal tubule, promoting urinary glucose excretion (glucosuria) [1]. | Inhibits the DPP-4 enzyme, increasing levels of active incretin hormones (GLP-1 and GIP), which stimulates glucose-dependent insulin secretion and suppresses glucagon release [4] [3]. |
| Pathway | Insulin-independent [1] | Insulin-dependent [4] |
Table 2: Glycemic Efficacy and Key Parameters from Clinical Studies
| Parameter | This compound (Data from Combination Studies) | Sitagliptin (Data from Monotherapy & Combination Studies) |
|---|---|---|
| HbA1c Reduction | -1.6% to -1.7% (in combination with Sitagliptin) [5] | -0.4% to -1.7% (as monotherapy or in combination) [6] [5] |
| Fasting Plasma Glucose | Significant reduction (in combination) [5] | Significant reduction [6] |
| Postprandial Glucose | Significant reduction (in combination) [5] | Significant reduction [6] [4] |
| Effect on Body Weight | Promotes weight loss [1] [5] | Weight-neutral [6] |
| Effect on Blood Pressure | Reduces systolic blood pressure [1] [5] | Not a primary effect |
The following diagram illustrates the complementary mechanisms of action of these two drugs within the body.
For research and development professionals, the methodology behind the cited data is crucial. Here are the details of key clinical trials.
Table 3: Overview of Key Clinical Trials Cited
| Trial / Study Name | Design & Participants | Intervention & Duration | Key Efficacy Endpoints & Assessment Methods |
|---|
| VERTIS SITA [5] | Design: Randomized, double-blind, placebo-controlled, multicenter. Participants: 291 patients with T2DM inadequately controlled on diet and exercise (Baseline HbA1c 8.0–10.5%). | Groups:
When evaluating these drugs, researchers should consider their broader clinical profiles:
| Study Population | Apparent Clearance (CL/F) | Apparent Central Volume of Distribution (Vc/F) | Key Findings and Clinical Relevance |
|---|---|---|---|
| East/Southeast Asian vs. Non-Asian [1] | 17% increase in E/SE Asians | 148% increase in E/SE Asians | Differences were not clinically relevant. Individual clearance values were similar when accounting for body weight [1]. |
| Asian (Mainland China) vs. Non-Asian [1] | Similar | 44% increase | Increases in volume would lower maximum concentration but do not impact overall exposure (AUC). No clinically relevant impact on PK [1]. |
| Healthy Chinese Subjects (Single & Multiple Dose) [2] | - | - | PK was dose-proportional. Comparison with historical non-Asian data showed no clinically meaningful racial differences. No dose modification required based on race or body weight [2]. |
The data in the table above is derived from the following key study methodologies:
Population Pharmacokinetic Analyses [1]:
Clinical Study in Healthy Chinese Subjects [2]:
The consistent pharmacokinetics across ethnicities can be understood by examining its metabolism. The diagram below illustrates the primary metabolic pathways of this compound.
The diagram shows that this compound is primarily cleared via glucuronidation by the UGT enzymes (mainly UGT1A9 and UGT2B7), with a minor contribution from oxidative metabolism by CYP enzymes [3] [4] [5]. This metabolic profile, particularly the minimal role of renal excretion of the parent drug, contributes to the low potential for clinically significant ethnic pharmacokinetic differences [1] [2].
The table below summarizes the incidence of lower limb amputation reported across key this compound trials.
| Trial / Analysis | Patient Population | This compound 5 mg | This compound 15 mg | Placebo / Control | Notes & Statistical Significance |
|---|---|---|---|---|---|
| Pooled Phase 3 Studies [1] | T2DM patients (Pooled from 7 studies) | 0.2% | 0.5% | 0.1% (non-ertugliflozin group) | An association with this compound was considered "uncertain." |
| VERTIS CV (2020) [2] [3] | T2DM with established CVD (n=~8,246) | 2.1% | 2.0% | 1.6% | The result was not statistically significant (p>0.05). |
| Meta-Analysis of RCTs (2021) [4] | Mixed (15 trials, n=63,716) | Pooled Analysis | No significant difference in amputation events for SGLT2 inhibitors as a class. |
To assess amputation risk accurately, the clinical trials employed rigorous methodologies:
When interpreting this data, it's crucial to consider the broader context:
The following diagram illustrates the typical workflow for assessing this risk in a clinical trial setting, from patient enrollment to final analysis.
For researchers and drug development professionals, the evidence indicates that while a numerical imbalance in amputation rates was observed in some trials, no statistically significant or clinically confirmed signal has been established for this compound. This profile differentiates it from canagliflozin and suggests that amputation risk is not a class-wide effect of SGLT2 inhibitors.